molecular formula C6H3F2NO B1424416 2,5-Difluoro-pyridine-4-carbaldehyde CAS No. 1227602-08-5

2,5-Difluoro-pyridine-4-carbaldehyde

Cat. No.: B1424416
CAS No.: 1227602-08-5
M. Wt: 143.09 g/mol
InChI Key: HUMJWNNWHYZFCE-UHFFFAOYSA-N
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Description

2,5-Difluoro-pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C6H3F2NO and its molecular weight is 143.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-difluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJWNNWHYZFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704623
Record name 2,5-Difluoropyridine-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227602-08-5
Record name 2,5-Difluoropyridine-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluoropyridine-4-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide to the ¹H NMR Spectrum of 2,5-Difluoro-pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Fluorinated Pyridine Aldehyde

2,5-Difluoro-pyridine-4-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyridine, it serves as a versatile synthetic building block. The presence of fluorine atoms can dramatically alter a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making fluorinated heterocycles highly valuable scaffolds in drug development. The aldehyde group provides a reactive handle for a wide array of chemical transformations.

Accurate structural verification of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic compounds in solution.[1][2] This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound, offering a predictive framework for researchers. We will dissect the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns for each proton, and provide a field-proven experimental protocol for acquiring high-quality data.

Theoretical Framework: Predicting the Spectrum

The ¹H NMR spectrum of this compound is governed by a combination of electronic and spatial effects originating from the pyridine ring, the aldehyde substituent, and the two fluorine atoms.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons compared to benzene.[3] Furthermore, the aromatic ring current induces a downfield shift for protons attached to the ring.[4]

  • The Aldehyde Group: The carbonyl group (C=O) is a potent electron-withdrawing group, which further deshields adjacent protons. Critically, it also exhibits strong magnetic anisotropy. This anisotropy causes significant deshielding of the aldehyde proton itself, placing its resonance at a very characteristic downfield position, typically between 9 and 10 ppm.[5]

  • Fluorine Substituents: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding nearby protons. More importantly for spectral interpretation, the ¹⁹F nucleus has a spin of I = 1/2, just like a proton. This means it will couple to nearby protons, causing splitting of their signals. This phenomenon, known as heteronuclear spin-spin coupling, provides invaluable connectivity information. The magnitude of the proton-fluorine coupling constant (JHF) depends on the number of bonds separating the two nuclei.[6][7]

Predicted ¹H NMR Spectral Analysis and Interpretation

Based on the principles above, a detailed prediction of the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ can be formulated. The molecule has three distinct proton environments: the aldehyde proton (H-α), the proton at position 3 (H-3), and the proton at position 6 (H-6).

The Aldehyde Proton (H-α)
  • Chemical Shift (δ): Expected to be the most downfield signal in the spectrum, predicted to appear in the range of δ 10.0 - 10.4 ppm . This significant deshielding is a combined result of the inherent electron-poor nature of the pyridine ring and the strong magnetic anisotropy of the carbonyl group. For comparison, the aldehyde proton of 4-pyridinecarboxaldehyde appears around 10.1-10.3 ppm.[8]

  • Multiplicity: This proton is four bonds away from the fluorine atoms at positions 2 and 5. This long-range coupling (⁴JHF) is expected to be small but observable. Therefore, the H-α signal is predicted to be a triplet (t) , as it is coupled to two equivalent fluorine atoms. A typical ⁴JHF coupling constant is around 4 Hz.[7]

The Ring Proton at C-3 (H-3)
  • Chemical Shift (δ): This proton is positioned between two strongly electron-withdrawing fluorine atoms (at C-2 and C-5) and is also influenced by the aldehyde group. It is expected to be significantly deshielded, likely appearing in the range of δ 7.8 - 8.2 ppm .

  • Multiplicity: The splitting pattern for H-3 will be complex due to multiple couplings:

    • It is coupled to the adjacent fluorine atom at C-2 through two bonds (²JHF), which is typically a large coupling.

    • It is coupled to the other ring proton (H-6) through four bonds (⁴JHH, a meta-coupling), which is generally small, around 2-3 Hz.

    • It is coupled to the fluorine atom at C-5 through three bonds (³JHF), which is expected to be in the range of 6-10 Hz.[9]

    • Therefore, the signal for H-3 is predicted to be a doublet of doublets (dd) or a more complex multiplet, reflecting these distinct coupling interactions.

The Ring Proton at C-6 (H-6)
  • Chemical Shift (δ): This proton is adjacent to the nitrogen atom and the fluorine at C-5. It is expected to be the most downfield of the two ring protons due to its proximity to the electronegative nitrogen. Its predicted chemical shift is in the range of δ 8.6 - 8.9 ppm .[3]

  • Multiplicity: The splitting pattern for H-6 will also be complex:

    • It is coupled to the adjacent fluorine atom at C-5 through three bonds (³JHF), with a typical magnitude of 6-10 Hz.[9]

    • It is coupled to the other ring proton (H-3) through four bonds (⁴JHH), with a small coupling constant of ~2-3 Hz.

    • It is coupled to the fluorine atom at C-2 through four bonds (⁴JHF), which is typically around 4 Hz.[7]

    • This will result in a signal that appears as a doublet of doublets (dd) or a multiplet.

Summary of Predicted ¹H NMR Data

The predicted parameters for the ¹H NMR spectrum of this compound (in CDCl₃, 400 MHz) are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-α (Aldehyde)10.0 - 10.4Triplet (t)⁴JHF ≈ 41H
H-68.6 - 8.9Doublet of Doublets (dd)³JHF ≈ 6-10, ⁴JHH ≈ 2-31H
H-37.8 - 8.2Doublet of Doublets (dd)³JHF ≈ 6-10, ⁴JHH ≈ 2-31H

Visualization of Key Structural Relationships

To clarify the predicted spin-spin coupling interactions, the following diagram illustrates the connectivity and the key couplings that determine the multiplicity of each proton signal.

Caption: Predicted spin-spin coupling network in this compound.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating system for acquiring a high-quality, quantitative ¹H NMR spectrum.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a good general-purpose solvent for many organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles.

  • Validation: The final solution height in the tube should be approximately 4-5 cm.

Spectrometer Setup and Data Acquisition

These steps are based on typical modern NMR spectrometer software (e.g., Bruker TopSpin).[10][11]

  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A good shim is critical for sharp lines and high resolution.[12]

  • Standard ¹H Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' or 'zg').

    • Acquisition Time (AQ): Set to 3-4 seconds for good digital resolution.[13]

    • Relaxation Delay (D1): Set to 2-5 seconds. For fully quantitative results where accurate integration is crucial, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[14]

    • Number of Scans (NS): Start with 8 or 16 scans. This number can be increased for more dilute samples to improve the signal-to-noise ratio.

    • Spectral Width (SW): Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm, to ensure all signals (from ~0 to 12 ppm) are captured.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

  • Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ solvent peak to δ 7.26 ppm.

  • Integration: Integrate all signals. The relative integrals for the aldehyde and the two ring protons should be in a 1:1:1 ratio, which serves as a validation of sample purity.[15]

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides a definitive fingerprint for its molecular structure. The key identifying features are the far downfield aldehyde proton signal (δ > 10 ppm) appearing as a triplet due to ⁴JHF coupling, and two distinct aromatic signals, each with complex splitting patterns arising from both H-H and H-F couplings. By understanding the underlying principles and following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the synthesis and purity of this important chemical intermediate.

References

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

  • Georgia Gwinnett College, School of Science and Technology. Standard Operating Procedure H-NMR. [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1975). Fluorine Coupling Constants. Pergamon.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Crete, Department of Chemistry. (2023). Standard Operating Procedure for NMR Operations. [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • Evans, D. F. (1959). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 2(2), 179-181.
  • Hegde, B. B. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

  • Sridevi, K., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access.
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  • The Royal Society of Chemistry. (2017). Supporting Information. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated). [Link]

  • University of Oxford, Department of Chemistry. (2017). Quantitative NMR Spectroscopy. [Link]

  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Claridge, T. D. W. (2018). Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • SpectraBase. 2,5-DIFLUORO-1,4-BENZOQUINONE - Optional[19F NMR] - Chemical Shifts. [Link]

  • University of Utah, Department of Chemistry. 13C DEPT NMR 1D Spectrum. [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • University College London, Department of Chemistry. Chemical shifts. [Link]

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  • Reddit. (2020). NMR Question: Why do Aldehydic hydrogens have a high chemical shift value? [Link]

Sources

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2,5-Difluoro-pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for 2,5-Difluoro-pyridine-4-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1] Aimed at researchers, scientists, and drug development professionals, this document delineates the expected fragmentation patterns under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). By synthesizing established fragmentation principles of aromatic aldehydes, fluorinated compounds, and pyridine derivatives, this guide offers a predictive framework for structural elucidation and impurity profiling. The document includes detailed experimental protocols for acquiring mass spectra and visual diagrams of the core fragmentation mechanisms to provide a field-ready resource for laboratory application.

Introduction to the Analyte and Method

The Analyte: this compound

This compound is a substituted aromatic aldehyde featuring a pyridine core with two electron-withdrawing fluorine atoms. Its chemical structure and key properties are fundamental to understanding its behavior in a mass spectrometer.

  • Molecular Formula: C₆H₃F₂NO

  • Monoisotopic Mass: 143.0182 u

  • Molecular Weight: 143.09 g/mol

  • Structure: Chemical Structure of this compound (Note: Image is a placeholder representation)

The combination of an aromatic aldehyde and a difluorinated pyridine ring creates a unique electronic environment that dictates its fragmentation. The stable aromatic system suggests that the molecular ion will be readily observed, particularly in EI-MS.[2]

The Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds.[3] The fragmentation patterns generated are reproducible fingerprints that provide deep structural insights. For a compound like this compound, mass spectrometry is critical for confirming its identity in synthetic pathways, identifying potential byproducts, and supporting regulatory filings. This guide will focus on two primary ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).

Electron Ionization (EI-MS) Fragmentation Pathway

Electron Ionization (70 eV) is a high-energy, "hard" ionization technique that generates a radical cation (M•+) and induces extensive, predictable fragmentation. The resulting mass spectrum is rich in structural information. The stability of the aromatic pyridine ring suggests a prominent molecular ion peak will be present.[2]

Primary Fragmentation Mechanisms

The initial fragmentation events are dictated by the most labile bonds and the formation of the most stable fragment ions. For aromatic aldehydes, alpha-cleavage adjacent to the carbonyl group is a dominant process.[2][4]

  • α-Cleavage (Loss of H•): The first key fragmentation is the loss of the aldehydic hydrogen radical to form a highly stable acylium ion (m/z 142 ). This [M-1]⁺ peak is a hallmark of aldehydes.[4]

  • α-Cleavage (Loss of •CHO): A competing alpha-cleavage involves the loss of the entire formyl radical, yielding the 2,5-difluoropyridinyl cation (m/z 114 ). This represents the [M-29]⁺ ion.[2]

  • Decarbonylation (Loss of CO): The acylium ion at m/z 142 is prone to losing a neutral carbon monoxide molecule. This is a classic fragmentation pathway for aromatic aldehydes and also leads to the stable 2,5-difluoropyridinyl cation (m/z 114 ).

The formation of the m/z 114 ion through two distinct pathways underscores its expected stability and likely high abundance in the EI spectrum.

Secondary Fragmentation

The stable 2,5-difluoropyridinyl cation (m/z 114) can undergo further fragmentation under high-energy conditions, typically involving the cleavage of the aromatic ring or elimination of neutral species like hydrogen fluoride (HF).

Visualizing the EI-MS Fragmentation Pathway

The following diagram illustrates the logical flow of the primary fragmentation events under electron ionization.

EI_Fragmentation M Molecular Ion (M•+) m/z 143 M_minus_1 [M-H]⁺ Acylium Ion m/z 142 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ 2,5-Difluoropyridinyl Cation m/z 114 M->M_minus_29 - •CHO M_minus_1->M_minus_29 - CO

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted EI-MS Fragments
m/z (Nominal)Proposed FormulaDescription of LossCausality and Insights
143[C₆H₃F₂NO]•⁺- (Molecular Ion)The stable aromatic core ensures the M•+ is readily observed.
142[C₆H₂F₂NO]⁺Loss of H•Formation of a resonance-stabilized acylium ion; a strong indicator of an aldehyde.[4]
114[C₅H₂F₂N]⁺Loss of •CHO or sequential loss of H• and COA highly stable pyridinyl cation; expected to be an abundant, diagnostic fragment.
87[C₄H₂FN]⁺Loss of HCN from m/z 114A potential secondary fragmentation pathway involving ring cleavage of the pyridinyl cation.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. Fragmentation is then induced via collision with an inert gas (e.g., argon or nitrogen) in a collision cell, a process known as Collision-Induced Dissociation (CID). This MS/MS experiment provides controlled fragmentation that is highly useful for structural confirmation.

Formation of the Precursor Ion

The pyridine nitrogen is the most basic site on the molecule and is the logical location for protonation. Therefore, the precursor ion for MS/MS analysis will be the [M+H]⁺ ion at m/z 144 .

Key CID Fragmentation Pathways

Fragmentation of the [M+H]⁺ ion is directed by the charge site on the nitrogen. The primary expected fragmentation is the loss of a stable, neutral molecule.

  • Loss of Carbon Monoxide (CO): The most probable fragmentation pathway for the protonated molecule is the neutral loss of carbon monoxide (28 Da). This would result in the formation of a protonated 2,5-difluoropyridine ion at m/z 116 . This fragmentation is energetically favorable as it eliminates a stable neutral molecule.

  • Loss of Water (H₂O): While less common for aldehydes, a rearrangement followed by the loss of water (18 Da) could be possible, leading to a fragment at m/z 126 . This would require a more complex rearrangement mechanism.

The fragmentation of protonated pyridine derivatives in ESI-MS often involves maintaining the core ring structure.[5]

Visualizing the ESI-MS/MS Fragmentation Pathway

This diagram shows the expected dissociation of the protonated precursor ion in a tandem mass spectrometry experiment.

ESI_Fragmentation MH Precursor Ion [M+H]⁺ m/z 144 Frag1 Fragment Ion [M+H-CO]⁺ m/z 116 MH->Frag1 - CO (28 Da) Frag2 Fragment Ion [M+H-H₂O]⁺ m/z 126 MH->Frag2 - H₂O (18 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted ESI-MS/MS Fragments
Precursor m/zFragment m/zProposed FormulaNeutral LossCausality and Insights
144116[C₅H₄F₂N]⁺COThe most likely pathway, involving the loss of a stable neutral molecule to yield the protonated 2,5-difluoropyridine.
144126[C₆H₂F₂N]⁺H₂OA less probable pathway that would require significant molecular rearrangement prior to dissociation.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended. These serve as a validated starting point and should be optimized for the specific instrumentation in use.

Protocol for GC-EI-MS Analysis

This method is ideal for analyzing the volatile analyte and generating the classic, library-searchable EI spectrum.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless injector at 250°C. Use a 1 µL injection with a 50:1 split ratio.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent single quadrupole MS.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40 - 300.

Protocol for LC-ESI-MS/MS Analysis

This method is suited for analyzing the compound in complex matrices or when derivatization is not desired. It provides confirmation of molecular weight and controlled fragmentation data.

  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of 50:50 acetonitrile:water. Further dilute to a working concentration of ~1 µg/mL.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0-0.5 min: 5% B.

    • 0.5-3.0 min: Ramp from 5% to 95% B.

    • 3.0-4.0 min: Hold at 95% B.

    • 4.0-4.1 min: Return to 5% B.

    • 4.1-5.0 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 450°C.

    • Gas 1 (Nebulizer): 50 psi.

    • Gas 2 (Heater): 50 psi.

  • MS/MS Experiment:

    • Precursor Ion: Select m/z 144.

    • Collision Gas: Nitrogen.

    • Collision Energy: Optimize between 15-35 eV to maximize fragmentation while retaining some precursor ion. A collision energy of 25 eV is a good starting point.

    • Product Ion Scan Range: m/z 40 - 150.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow logical and well-established chemical principles. Under Electron Ionization , the molecule is expected to show a strong molecular ion peak (m/z 143) and characteristic fragments resulting from alpha-cleavage and decarbonylation, with the ion at m/z 114 being particularly diagnostic. Under Electrospray Ionization , the protonated molecule (m/z 144) is predicted to primarily lose a neutral CO molecule during CID to produce a major fragment ion at m/z 116. This in-depth guide provides the theoretical foundation and practical experimental protocols for scientists to confidently identify and characterize this important synthetic intermediate, leveraging the power of mass spectrometry for robust structural elucidation.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). PubMed. [Link]

  • 2,5-Difluoropyridine. (n.d.). PubChem. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

  • GCMS Section 6.11.4 - Fragmentation of Aldehydes. (n.d.). Whitman College. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

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An In-depth Technical Guide on the Safety and Hazards of 2,5-Difluoro-pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scientific Diligence: As of January 2026, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 2,5-Difluoro-pyridine-4-carbaldehyde has not been identified. In research and drug development, scientists frequently encounter novel or sparsely documented compounds. The absence of specific toxicological data necessitates a cautious and conservative approach to safety, grounded in the known hazards of structurally similar molecules.

This guide provides a framework for the safe handling of this compound by extrapolating potential hazards from analogous pyridine and aldehyde compounds. This information is intended to guide risk assessment and establish stringent laboratory practices; it is not a substitute for compound-specific data. All procedures should be performed by trained personnel within a controlled laboratory setting.

Structural Analogs and Anticipated Hazard Profile

To construct a presumptive safety profile for this compound, we will consider the hazards associated with its core components: the pyridine ring, fluorine substituents, and the aldehyde functional group.

  • Pyridine Core: Pyridine and its derivatives are often associated with local irritation to the skin, eyes, and respiratory tract.[1][2] Some can be absorbed through the skin and may have systemic effects.[3]

  • Fluorination: The introduction of fluorine atoms can significantly alter the biological activity and toxicity of a molecule. While enhancing metabolic stability, it can also introduce new toxicological endpoints.

  • Aromatic Aldehyde Group: Aromatic aldehydes are frequently classified as irritants and sensitizers. The aldehyde group is reactive and can readily form Schiff bases with biological macromolecules, leading to potential immunogenic responses.

Based on data from closely related compounds such as 3,5-Difluoro-4-pyridinecarboxaldehyde and various isomers of pyridine carboxaldehyde, we can anticipate the following primary hazards.

Anticipated GHS Classification and Hazards
Hazard ClassAnticipated CategoryRationale and Supporting Evidence from Analogs
Acute Toxicity, Inhalation Category 3 or 4Pyridine-2-carbaldehyde is classified as toxic if inhaled, and 4-Pyridinecarboxaldehyde is harmful if inhaled.[4][5] The difluoro-substituted compound should be handled as if it possesses at least this level of inhalation toxicity.
Skin Corrosion/Irritation Category 1B or 24-Pyridinecarboxaldehyde is known to cause severe skin burns and eye damage.[5][6] 3,5-Difluoro-4-pyridinecarboxaldehyde is a known skin irritant.[7] Therefore, this compound must be assumed to be corrosive or, at a minimum, a significant skin irritant.
Serious Eye Damage/Irritation Category 1 or 2ACorrosive materials that cause skin burns will also cause severe, irreversible eye damage.[5][6] Analogs without severe skin corrosion are still classified as serious eye irritants.[7] Direct contact with the eyes is likely to cause severe damage.
Skin Sensitization Category 14-Pyridinecarboxaldehyde may cause an allergic skin reaction.[4][5][6] This potential for sensitization should be assumed for its difluorinated analog.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)3,5-Difluoro-4-pyridinecarboxaldehyde is reported to cause respiratory irritation.[7] This is a common property for volatile, irritating aldehydes.

Prudent Laboratory Practices and Engineering Controls

Given the anticipated hazards, a multi-layered approach to risk mitigation is essential. The core principle is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous volatile chemicals is through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and aerosols.[6]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.[6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6]

G cluster_0 Exposure Control Workflow start Handle this compound fume_hood Perform all work in a certified chemical fume hood start->fume_hood Primary Control ppe Wear appropriate Personal Protective Equipment (PPE) fume_hood->ppe Secondary Control waste Segregate and dispose of waste in sealed containers ppe->waste decontaminate Decontaminate work surfaces and equipment after use waste->decontaminate end Procedure Complete decontaminate->end G cluster_1 Emergency Response Logic exposure Chemical Exposure Occurs assess Assess the Route of Exposure exposure->assess inhalation INHALATION: Move to fresh air. Call for medical help. assess->inhalation Inhaled skin SKIN CONTACT: Remove clothing. Flush with water for 15 min. assess->skin Skin/Dermal eye EYE CONTACT: Flush with water for 15 min. Seek immediate medical attention. assess->eye Eyes medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical

Caption: Decision-making workflow for first aid response to chemical exposure.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Containment: Collect all waste, including contaminated absorbents and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through a licensed environmental disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain. [5]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-pyridine carboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

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A Comprehensive Guide to the Handling and Storage of Fluorinated Aromatic Aldehydes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

The Double-Edged Sword of Fluorine in Aromatic Aldehydes

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of contemporary medicinal chemistry.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] Fluorinated aromatic aldehydes, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents, from kinase inhibitors to central nervous system drugs.[3][4]

However, the very electronic properties that make these compounds so valuable also introduce specific challenges related to their handling and storage. The electron-withdrawing nature of fluorine can affect the reactivity of the aldehyde group and the aromatic ring, while the potential for the release of hazardous decomposition products, such as hydrogen fluoride, necessitates stringent safety protocols.[5] This guide aims to provide researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies to navigate these challenges safely and effectively.

Fundamental Properties and Hazards

A thorough understanding of the inherent properties and potential hazards of fluorinated aromatic aldehydes is the foundation of safe laboratory practice. While properties can vary depending on the specific compound, a general overview of their physicochemical characteristics, reactivity, and toxicity is essential.

The physical state, boiling point, and flammability of fluorinated aromatic aldehydes are critical parameters for risk assessment. The following table summarizes these properties for a selection of representative compounds.

CompoundCAS NumberMolecular FormulaBoiling Point (°C)Flash Point (°C)Physical State at STP
2-Fluorobenzaldehyde446-52-6C₇H₅FO171-17356Liquid
3-Fluorobenzaldehyde456-48-4C₇H₅FO175-17662Liquid
4-Fluorobenzaldehyde459-57-4C₇H₅FO18156Liquid[5]
2,4-Difluorobenzaldehyde1550-35-2C₇H₄F₂O177-17967Liquid
Pentafluorobenzaldehyde653-37-2C₇HF₅O164-16665Liquid

Fluorinated aromatic aldehydes are susceptible to several degradation pathways that can compromise sample purity and pose safety risks.

  • Oxidation: The aldehyde functional group is prone to air oxidation, leading to the formation of the corresponding fluorinated benzoic acid.[6] This process is often accelerated by exposure to light and elevated temperatures.

  • Influence of Fluorine on Ring Chemistry: The strong electron-withdrawing effect of fluorine deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.[7] This altered reactivity profile must be considered when designing synthetic routes and assessing chemical incompatibilities.

  • Polymerization: Like other aldehydes, fluorinated aromatic aldehydes can undergo polymerization, particularly in the presence of acidic or basic catalysts.[6] This can result in the formation of viscous liquids or solid precipitates.

Fluorinated aromatic aldehydes are generally classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Inhalation: Vapors of these compounds can cause irritation to the respiratory tract. Inhalation may lead to symptoms such as coughing, shortness of breath, and in severe cases, pulmonary edema.

  • Skin and Eye Contact: Direct contact can cause skin irritation and serious eye damage. Prolonged or repeated skin contact may lead to dermatitis.

  • Ingestion: Ingestion is harmful and can cause gastrointestinal irritation.

Upon combustion, these compounds can decompose to produce highly toxic fumes, including carbon monoxide and hydrogen fluoride.[5]

Best Practices for Safe Handling in a Laboratory Setting

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized protocols, is essential when working with fluorinated aromatic aldehydes.

  • Chemical Fume Hoods: All manipulations of fluorinated aromatic aldehydes, including weighing, dispensing, and reactions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[8]

  • Glove Boxes: For highly volatile or toxic derivatives, or for procedures requiring an inert atmosphere to prevent oxidation, the use of a glove box is strongly recommended.[8]

The selection of appropriate PPE is critical for preventing personal exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[8]

  • Hand Protection: The choice of gloves should be based on the specific aldehyde and any solvents being used. Consult the glove manufacturer's compatibility charts. Double-gloving is recommended for enhanced protection.[8]

  • Protective Clothing: A flame-resistant lab coat is required. For larger-scale operations, a chemical-resistant apron should be worn.[8]

  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

  • Inert Atmosphere (if required): If the compound is sensitive to air or moisture, prepare a sealed container with an inert gas (e.g., argon or nitrogen) atmosphere.

  • Dispensing: Use a clean, dry syringe or pipette to transfer the liquid. For solids, use a clean spatula. Avoid generating dust or aerosols.

  • Weighing: Tare a clean, sealed container on the balance. Transfer the desired amount of the aldehyde into the container inside the fume hood.

  • Sealing: Securely seal the container immediately after dispensing.

  • Cleaning: Decontaminate any spills within the fume hood immediately using an appropriate absorbent material. Clean all equipment used for the transfer.

  • Waste Disposal: Dispose of all contaminated materials in a designated hazardous waste container.

Long-Term Storage: Preserving Integrity and Ensuring Safety

The long-term stability of fluorinated aromatic aldehydes is contingent upon strict adherence to proper storage conditions.

  • Temperature and Humidity: Store in a cool, dry, and well-ventilated area.[8] Refrigeration (2-8 °C) is often recommended to slow down decomposition processes.

  • Inert Atmosphere and Protection from Light: To prevent oxidation, store under an inert atmosphere of argon or nitrogen.[6] Use amber glass bottles to protect the compounds from light, which can catalyze degradation.[6][9]

Fluorinated aromatic aldehydes should be stored separately from incompatible materials to prevent hazardous reactions.

Incompatible Material ClassPotential Hazard
Strong Oxidizing AgentsFire and explosion risk.[5]
Strong BasesCan catalyze polymerization and other reactions.[5]
Strong Reducing AgentsVigorous or violent reactions.[5]
Strong AcidsCan catalyze polymerization.

The following diagram illustrates a logical workflow for the safe and effective storage of fluorinated aromatic aldehydes.

StorageWorkflow cluster_receipt Receiving cluster_prep Preparation for Storage cluster_storage Storage Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Transfer Transfer to Amber Glass Bottle Inspect->Transfer Inert Flush with Inert Gas Transfer->Inert Seal Seal Tightly Inert->Seal Label Label with Chemical Name, Hazards, and Date Seal->Label Store Store in Cool, Dry, Well-Ventilated Area Label->Store Segregate Segregate from Incompatibles Store->Segregate

Caption: Workflow for the safe storage of fluorinated aromatic aldehydes.

  • Container Selection: Choose a clean, dry amber glass bottle with a PTFE-lined cap.

  • Transfer: In a chemical fume hood, carefully transfer the aldehyde to the storage bottle.

  • Inerting: Flush the headspace of the bottle with a gentle stream of dry argon or nitrogen for at least one minute to displace any air.

  • Sealing: Immediately and tightly seal the bottle with the PTFE-lined cap.

  • Parafilm: For added security against moisture ingress, wrap the cap and neck of the bottle with Parafilm.

  • Labeling: Clearly label the bottle with the full chemical name, concentration (if a solution), date of storage, and all relevant hazard pictograms.

  • Storage: Place the prepared bottle in the designated cool, dark, and well-ventilated storage location, ensuring it is segregated from incompatible chemicals.

Purification of Fluorinated Aromatic Aldehydes

Over time, or as a result of the synthetic process, purification may be necessary to remove impurities such as the corresponding benzoic acid or polymeric byproducts.[6]

  • Unreacted Starting Materials: Residual precursors from the synthesis.[6]

  • Isomeric Impurities: Formation of ortho, meta, or para isomers during synthesis.[6]

  • Oxidation Products: Fluorinated benzoic acids resulting from air oxidation.[6]

  • Polymerization Products: High molecular weight oligomers or polymers.[6]

This method is suitable for thermally stable, liquid fluorinated aromatic aldehydes.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a magnetic stirrer in a chemical fume hood. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude aldehyde.

  • Vacuum Application: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Monitor the head temperature and collect the fraction that distills at the literature boiling point for the specific compound at the measured pressure. It is advisable to collect the purified aldehyde in a receiving flask cooled in an ice bath.[6]

  • Storage: Transfer the purified liquid to a clean, dry, amber glass bottle and store under an inert atmosphere as described in section 4.4.[6]

Waste Disposal

All waste materials contaminated with fluorinated aromatic aldehydes must be treated as hazardous waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Containerization: Collect all waste, including contaminated PPE, absorbent materials, and empty chemical containers, in a designated, properly labeled hazardous waste container.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and a complete list of its contents.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the timely pickup and disposal of the waste by your institution's EHS personnel or a licensed hazardous waste disposal company.

Conclusion: A Culture of Safety and Scientific Excellence

The effective and safe use of fluorinated aromatic aldehydes in research and development hinges on a deep understanding of their chemical nature and a commitment to rigorous safety protocols. By implementing the principles and procedures outlined in this guide, scientists can mitigate the risks associated with these valuable compounds, ensuring the integrity of their research and the safety of their laboratory environment. A proactive culture of safety is not a barrier to scientific progress but rather a prerequisite for sustainable and high-impact innovation.

References

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 4-FLUOROBENZALDEHYDE Safety Data Sheet. Retrieved from [Link]

  • Solvias AG. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Retrieved from [Link]

  • ACS Publications. (2015). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. Retrieved from [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

  • PubMed Central. (2018). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]

  • Essenciales. (2021). Preserving essential oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • StatPearls. (2023). Fluorides and Fluorocarbons Toxicity. NCBI Bookshelf. Retrieved from [Link]

  • Essenciales. (2021). Preserving essential oils. Retrieved from [Link]

  • PubMed Central. (2018). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]

  • PAN Germany. (2021). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Lead Fluoride. Retrieved from [Link]

  • PubMed Central. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • Tudertechnica. (n.d.). FLUOROPOLYMERS CHEMICAL RESISTANCE. Retrieved from [Link]

  • University of Southern Mississippi. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • National Fire Protection Association. (2022). Hazardous Materials and the Applicability of NFPA 400. Retrieved from [Link]

  • New Directions Aromatics. (2019). How to Store Essential Oils to Maximize Oil Life. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

  • IntechOpen. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Speciality Gaskets. (2024). FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart. Retrieved from [Link]

  • Justrite. (n.d.). OSHA & NFPA Flammable Liquid Classifications. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • PubMed. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

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  • Asecos. (n.d.). Handling & storage of hydrofluoric acid (HF). Retrieved from [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Fluimac. (n.d.). Chemical compatibility table. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis and Characterization of Schiff Bases from 2,5-Difluoro-pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 2,5-difluoro-pyridine-4-carbaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and constitute a significant class of compounds in medicinal chemistry and materials science.[1] The incorporation of a difluorinated pyridine moiety offers a strategic approach to modulate the physicochemical and biological properties of the resulting imines, such as lipophilicity, metabolic stability, and metal-coordinating ability. This document outlines the underlying reaction mechanism, offers a robust, step-by-step synthesis protocol, discusses key optimization parameters, and details standard characterization techniques. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Strategic Importance of Fluorinated Pyridine Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[1] Their synthetic accessibility and the stability of the resulting imine bond make them foundational building blocks in the synthesis of various heterocyclic compounds and ligands for metal complexes.[2][3] Pyridine-containing Schiff bases are of particular interest due to the pyridine ring's ability to act as a ligand, its presence in numerous biologically active molecules, and its capacity to influence the electronic properties of the overall structure.[4][5]

The introduction of fluorine atoms onto the pyridine ring, as in this compound, imparts unique properties to the resulting Schiff base. Fluorine's high electronegativity and small size can significantly alter:

  • Electronic Effects: The electron-withdrawing nature of fluorine can influence the reactivity of the imine bond and the coordinating properties of the pyridine nitrogen.

  • Lipophilicity: Strategic fluorination is a common tool in drug discovery to enhance membrane permeability and bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

  • Conformational Preferences: Fluorine can induce specific molecular conformations through steric and electronic interactions.

Given these advantages, Schiff bases derived from this compound are valuable scaffolds for developing novel therapeutic agents, catalysts, and advanced materials.[6]

Mechanism of Schiff Base Formation: An Acid-Catalyzed Pathway

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which plays a dual role in the mechanism.[3][7]

  • Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.[3][8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom helps to eliminate a molecule of water, resulting in the formation of a protonated imine (an iminium ion).

  • Deprotonation: The final step involves the removal of a proton from the nitrogen atom by a base (such as the solvent or the conjugate base of the acid catalyst) to yield the neutral Schiff base and regenerate the catalyst.

It is crucial to control the pH of the reaction medium. While acid catalysis is necessary, an excessively acidic environment will protonate the primary amine, rendering it non-nucleophilic and halting the reaction.[7]

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Application: Protocol for Synthesis

This section provides a detailed, step-by-step protocol for a representative synthesis of a Schiff base from this compound and aniline.

Materials and Equipment
  • Reagents:

    • This compound (FW: 143.09 g/mol )

    • Aniline (FW: 93.13 g/mol , freshly distilled)

    • Absolute Ethanol (200 proof)

    • Glacial Acetic Acid (as catalyst)

    • Deionized Water

    • Diethyl Ether (for washing)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser with water lines

    • Heating mantle or oil bath

    • TLC plates (silica gel 60 F254)

    • UV lamp (254 nm)

    • Büchner funnel and filter paper

    • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 143 mg).

  • Dissolution: Add 10 mL of absolute ethanol to the flask and stir the mixture until the aldehyde is completely dissolved.

  • Amine Addition: Add a stoichiometric equivalent of freshly distilled aniline (1.0 mmol, 93 mg, ~91 µL) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. A slight color change or warming may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Let the reaction proceed under reflux for 2-4 hours.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate/Hexane (e.g., 30:70 v/v).

    • Procedure: Spot the starting aldehyde, the starting amine, and the reaction mixture on a TLC plate. The formation of a new, typically less polar spot corresponding to the Schiff base product and the disappearance of the aldehyde spot indicate reaction completion. Visualize spots under a UV lamp.

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Often, the product will begin to crystallize or precipitate from the solution upon cooling.

  • Precipitation and Filtration: If precipitation is slow, the flask can be placed in an ice bath for 30 minutes to facilitate further crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2-3 mL) followed by cold diethyl ether (5 mL) to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight. Record the final mass and calculate the percentage yield.

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Aldehyde in Ethanol B Add Aniline (1.0 eq) A->B C Add Acetic Acid (2-3 drops) B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool to RT & Ice Bath E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Ethanol & Ether G->H I Dry Under Vacuum H->I

Caption: Experimental workflow for Schiff base synthesis.

Protocol Optimization and Key Parameters

The success of the synthesis depends on several factors that can be optimized for different amine substrates.

ParameterRecommended ConditionRationale & Causality
Solvent Ethanol, MethanolGood solubility for reactants; high enough boiling point for reflux; can be easily removed.
Catalyst Glacial Acetic Acid, p-TsOHA weak acid is sufficient to catalyze the reaction without deactivating the amine nucleophile.[9]
Temperature Reflux (e.g., ~80°C for EtOH)Increases reaction rate and helps drive the dehydration equilibrium towards the product. Room temperature may suffice for highly reactive amines.
Amine Reactivity Aliphatic > AromaticAliphatic amines are more basic and nucleophilic, often reacting faster and sometimes without added catalyst. Electron-withdrawing groups on aromatic amines decrease nucleophilicity and slow the reaction.
Water Removal Not usually requiredFor less favorable equilibria, a Dean-Stark apparatus with a solvent like toluene can be used to azeotropically remove the water byproduct, driving the reaction to completion.

Product Characterization

Confirmation of the Schiff base structure is achieved through standard spectroscopic methods.

  • FT-IR Spectroscopy: The most telling evidence is the appearance of a strong absorption band for the imine C=N stretch, typically in the range of 1620-1640 cm⁻¹ . Concurrently, the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) will disappear.

  • ¹H NMR Spectroscopy: A characteristic singlet for the azomethine proton (-CH=N-) will appear, typically downfield between δ 8.0-9.0 ppm . The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine N-H protons provides further confirmation.[10][11]

  • ¹³C NMR Spectroscopy: The imine carbon (-CH=N-) gives a characteristic signal in the δ 158-165 ppm range.[1][12]

  • ¹⁹F NMR Spectroscopy: The spectrum will show two distinct signals corresponding to the two non-equivalent fluorine atoms on the pyridine ring, confirming their retention in the final structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the molecular formula. The ESI-MS spectrum should show a clear peak for the [M+H]⁺ ion.[2]

Conclusion and Future Applications

The protocol described herein provides a reliable and efficient method for the synthesis of Schiff bases from this compound. The resulting fluorinated imines are versatile compounds with significant potential. Their applications span a wide range, including:

  • Medicinal Chemistry: Serving as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents.[9]

  • Coordination Chemistry: Acting as multidentate ligands to form stable complexes with transition metals, which can have catalytic or biological properties.[4][6]

  • Materials Science: Use in the development of fluorescent probes, sensors, and optoelectronic materials.[5][13]

This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and diverse applications of this valuable class of compounds.

References

  • Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017). ResearchGate. Available at: [Link]

  • Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. (n.d.). ScienceDirect. Available at: [Link]

  • Zoubi, W. A. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. Available at: [Link]

  • Garcés-Ramírez, L., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PubMed Central. Available at: [Link]

  • Novel one-pot synthesis of schiff base compounds derived from different diamine & aromatic aldehyde catalyzed by P 2O 5/SiO 2 under free-solvent condition at room temperature. (2013). ResearchGate. Available at: [Link]

  • Hovhannisyan, A. A., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PubMed Central. Available at: [Link]

  • Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials. (2022). Samarra Journal of Pure and Applied Science. Available at: [Link]

  • Schiff base formation, general acid-base catalysis. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (2019). IJRAR. Available at: [Link]

  • Sheeja Lovely, K. L. P., & Christudhas, M. (2013). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Scheme-1: Synthesis of Schiff Bases of Pyridine-4-carbaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. (n.d.). Scholars Research Library. Available at: [Link]

  • NATURAL ACID CATALYSED SYNTHESIS OF SCHIFF'S BASES FROM 1-(1-PHENYL-ETHYLIDENE) SEMICARBAZIDE. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. (n.d.). IOSR Journal. Available at: [Link]

  • Reeves, R. L. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. Available at: [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). MDPI. Available at: [Link]

  • Total Assignment of NMR Spectral Lines of Schiff Base Derivatives with Pyridine Core. (n.d.). IDOSI Journals. Available at: [Link]

  • Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. (2017). International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,5-Difluoro-pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,5-Difluoro-pyridine-4-carbaldehyde in Medicinal Chemistry

The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds hold a privileged position due to their diverse pharmacological activities. This compound has emerged as a highly versatile and valuable building block for the synthesis of a wide array of these crucial compounds. The presence of two fluorine atoms on the pyridine ring significantly modulates the electronic properties of the molecule, enhancing its reactivity and providing opportunities for selective functionalization.[1] This heightened reactivity, coupled with the aldehyde functionality, opens a gateway to a multitude of synthetic transformations, including multicomponent reactions, cycloadditions, and condensation reactions.

The electron-withdrawing nature of the fluorine atoms activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a key mechanistic feature that underpins many of the synthetic strategies discussed herein.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to facilitate the exploration of new chemical space.

Core Synthetic Strategies and Mechanistic Considerations

The strategic placement of the fluorine atoms and the aldehyde group in this compound allows for a variety of cyclization strategies to construct novel heterocyclic frameworks. The following sections will delve into some of the most powerful and widely applicable methods.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry due to their high atom economy and operational simplicity. This compound is an excellent substrate for various MCRs, leading to the rapid assembly of diverse heterocyclic scaffolds.

A prime example is the Hantzsch Pyridine Synthesis , a four-component reaction that can be adapted to generate highly substituted dihydropyridine derivatives.[3][4][5] The classical Hantzsch synthesis involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.

Conceptual Workflow: Hantzsch-type Synthesis

Hantzsch_Workflow A This compound D Reaction Vessel (Ethanol, Reflux) A->D B β-Ketoester (2 equiv.) B->D C Ammonium Acetate C->D E 1,4-Dihydropyridine Intermediate D->E One-pot condensation F Oxidation (e.g., HNO3, DDQ) E->F G Substituted Pyridine Derivative F->G Aromatization

Caption: Workflow for Hantzsch-type pyridine synthesis.

Knoevenagel Condensation: A Gateway to Activated Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] This reaction is instrumental in converting this compound into a highly reactive α,β-unsaturated intermediate. This intermediate can then participate in a variety of subsequent cyclization reactions.

Active methylene compounds such as malononitrile, ethyl cyanoacetate, and barbituric acid are common partners in this reaction. The resulting electron-deficient alkene is a versatile Michael acceptor, primed for intramolecular or intermolecular cyclizations.

Mechanistic Insight: Knoevenagel Condensation

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration A Active Methylene Compound (e.g., Malononitrile) C Enolate Intermediate A->C Deprotonation B Base (e.g., Piperidine) D This compound E Aldol-type Adduct D->E Nucleophilic attack on carbonyl F α,β-Unsaturated Product E->F Elimination of water

Caption: Mechanism of the Knoevenagel condensation.

Synthesis of Fused Heterocycles: Building Complexity

The strategic functionalization of the pyridine ring in this compound allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Two prominent examples are the synthesis of pyridopyrimidines and pyrazolopyridines.

  • Pyridopyrimidines: These compounds can be synthesized through the reaction of a Knoevenagel adduct of this compound with a suitable dinucleophile, such as urea or thiourea. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent aromatization.

  • Pyrazolopyridines: The reaction of this compound with hydrazine or its derivatives can lead to the formation of pyrazolopyridines. This transformation typically involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of novel heterocyclic compounds from this compound. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: Synthesis of a Dihydropyridine Derivative via a Hantzsch-type Reaction

This protocol describes a representative procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound143.091.0143 mg
Ethyl Acetoacetate130.142.00.26 mL
Ammonium Acetate77.081.292.5 mg
Ethanol (absolute)--10 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add absolute ethanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to afford the crude 1,4-dihydropyridine derivative.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Expected Outcome:

The expected product is a substituted 1,4-dihydropyridine. Characterization should be performed using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of 2-((2,5-difluoropyridin-4-yl)methylene)malononitrile, a key intermediate for further transformations.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound143.091.0143 mg
Malononitrile66.061.172.7 mg
Piperidine85.15catalytic~2 drops
Ethanol (absolute)--10 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL).

  • Add a catalytic amount of piperidine (approximately 2 drops) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Expected Outcome:

The product, 2-((2,5-difluoropyridin-4-yl)methylene)malononitrile, is typically a crystalline solid. Verify the structure using spectroscopic methods.

Protocol 3: Synthesis of a Pyridopyrimidine Derivative

This protocol outlines the synthesis of a pyridopyrimidine from the Knoevenagel adduct of this compound and malononitrile.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
2-((2,5-difluoropyridin-4-yl)methylene)malononitrile191.131.0191 mg
Thiourea76.121.291.3 mg
Sodium Ethoxide68.051.5102 mg
Ethanol (absolute)--15 mL

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol or by using a commercially available solution.

  • To a stirred solution of sodium ethoxide (1.5 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add thiourea (1.2 mmol).

  • Stir the mixture until the thiourea is completely dissolved.

  • Add 2-((2,5-difluoropyridin-4-yl)methylene)malononitrile (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Pour the mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyridopyrimidine derivative.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore new chemical entities with potential applications in drug discovery and materials science. The unique reactivity imparted by the fluorine substituents offers numerous avenues for further functionalization and the development of complex molecular architectures. Future research in this area will undoubtedly uncover new and innovative ways to utilize this valuable synthon, leading to the discovery of next-generation therapeutics and functional materials.

References

  • MDPI. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

  • PubMed Central (PMC). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]

  • Oriental Journal of Chemistry. Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. [Link]

  • PubMed. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. [Link]

  • Sci-Hub. Synthesis of Pyrazolopyridines. [Link]

  • MDPI. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. [Link]

  • RSC Publishing. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole .... [Link]

  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • One Step at Time. Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • ResearchGate. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting NMR for Difluoropyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of difluoropyridine isomers. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the unique challenges presented by these fluorinated heterocycles. The introduction of fluorine atoms profoundly influences the magnetic environment of nearby nuclei, leading to complex but information-rich spectra. This resource provides in-depth, experience-driven answers to common and advanced troubleshooting questions.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra for my difluoropyridine isomers so complex and difficult to interpret?

Answer: The primary source of complexity in the ¹H NMR spectra of difluoropyridines is the presence of heteronuclear J-coupling (spin-spin coupling) between the protons (¹H) and the fluorine-19 (¹⁹F) nuclei.

  • Causality: Both ¹H and ¹⁹F are spin-½ nuclei with high natural abundance (nearly 100%).[1][2] This allows them to efficiently couple with each other through the molecule's bonding network. This coupling splits the proton signals into complex multiplets. Unlike proton-proton (¹H-¹H) coupling, which typically occurs over two to three bonds, ¹H-¹⁹F coupling can be significant over as many as five bonds (⁵JHF).[3]

  • What You See: A single proton signal that would be a singlet in a non-fluorinated pyridine can be split into a doublet, a triplet, or a more complex doublet of doublets (of doublets), depending on how many fluorine atoms it is coupled to and the magnitude of the respective coupling constants.

  • Troubleshooting Step: To confirm that the complexity is due to fluorine coupling, you can run a ¹H{¹⁹F} NMR experiment. This is a proton NMR experiment where a broad radiofrequency pulse is applied at the ¹⁹F frequencies, effectively "decoupling" the fluorine nuclei from the protons. The resulting spectrum will show simplified multiplets, where only ¹H-¹H couplings remain. This is an excellent way to identify which protons are coupled to fluorine.

Q2: I have synthesized a difluoropyridine, but I'm unsure which isomer it is. How can NMR help me differentiate between them?

Answer: NMR spectroscopy is the definitive tool for isomer identification. The key is to analyze the symmetry of the molecule, which directly dictates the number of unique signals in the ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Symmetry Analysis:

    • Symmetrical Isomers (e.g., 2,6-difluoropyridine, 3,5-difluoropyridine): These isomers possess a C₂ axis of symmetry. This means that certain positions are chemically equivalent. For example, in 2,6-difluoropyridine, the two fluorine atoms are equivalent, as are the C2/C6, C3/C5, and H3/H5 positions. This results in fewer signals than expected for a disubstituted pyridine. You would expect only one ¹⁹F signal, one signal for H3/H5, one signal for H4, and three unique ¹³C signals.

    • Asymmetrical Isomers (e.g., 2,3-, 2,4-, 2,5-, 3,4-difluoropyridine): These isomers lack symmetry. Therefore, every fluorine, proton, and carbon atom is in a unique chemical environment. For these isomers, you should expect to see two distinct ¹⁹F signals, three ¹H signals, and five ¹³C signals.

  • Actionable Strategy: Simply counting the number of signals in your ¹⁹F NMR and proton-decoupled ¹³C NMR spectra is the most powerful first step in distinguishing between symmetric and asymmetric isomers.

Q3: How do I interpret the large fluorine-proton (JHF) and fluorine-carbon (JCF) coupling constants?

Answer: The magnitudes of J-coupling constants between fluorine and carbon/protons are highly diagnostic and provide crucial structural information. Unlike ¹H-¹H couplings, the through-space component of ¹⁹F coupling can be significant, but for aromatic systems, the through-bond mechanism dominates. The magnitude is strongly dependent on the number of intervening bonds.

  • ¹JCF (One-bond C-F coupling): This is the largest coupling and is observed for the carbon directly attached to the fluorine atom. It is typically in the range of 230-260 Hz and is always negative in sign. This large, distinct splitting in a ¹³C spectrum is a definitive indicator of a C-F bond.

  • ²JCF (Two-bond C-F coupling): Coupling to the carbon atoms adjacent (ortho) to the C-F bond. This is typically in the range of 15-25 Hz .

  • ³JCF (Three-bond C-F coupling): Coupling to the carbon atoms meta to the C-F bond. This is typically smaller, around 3-10 Hz .

  • ³JHF (Three-bond H-F coupling): Coupling between a fluorine atom and an ortho proton. This is typically the largest H-F coupling, in the range of 6-10 Hz .

  • ⁴JHF (Four-bond H-F coupling): Coupling between a fluorine atom and a meta proton. This is smaller, typically 2-4 Hz .

  • ⁵JHF (Five-bond H-F coupling): Coupling between a fluorine atom and a para proton. This can sometimes be larger than the four-bond coupling due to the specific electronic pathways in the pyridine ring, often in the range of 2-5 Hz .[3]

By carefully measuring these coupling constants from your high-resolution ¹H and ¹³C spectra, you can piece together the connectivity of the pyridine ring and confidently place the fluorine substituents.

Coupling Type Number of Bonds Typical Magnitude (Hz) Notes
¹JCF1230 - 260Definitive indicator of a C-F bond.
²JCF2 (ortho)15 - 25Strong coupling to adjacent carbons.
³JCF3 (meta)3 - 10Weaker coupling.
³JHF3 (ortho)6 - 10Strongest H-F coupling.
⁴JHF4 (meta)2 - 4Moderate coupling.
⁵JHF5 (para)2 - 5Can be surprisingly large.

Advanced Troubleshooting Guide

Q4: My 1D spectra are too overlapped for unambiguous assignment. What is the next step?

Answer: When 1D spectra are insufficient, a suite of 2D NMR experiments is the standard and most powerful solution.[4] These experiments reveal correlations between nuclei, allowing you to build the molecular structure piece by piece.

  • Recommended Experiments:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). It is the best way to map out the proton spin systems on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[5] It is the definitive way to assign protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4). This is the key to identifying non-protonated (quaternary) carbons and piecing together the fragments identified by COSY and HSQC.[5][6]

By combining the information from these three experiments, you can create a self-validating web of connections to solve the structure.

Q5: How can ¹⁹F NMR specifically aid in the assignment process beyond just counting signals?

Answer: ¹⁹F NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[2][5][7]

  • Chemical Shifts: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment.[8] The position of the fluorine on the pyridine ring (ortho, meta, or para to the nitrogen) will result in a characteristic chemical shift range. While prediction can be complex, empirical data and databases are invaluable.[1][9][10]

  • ¹⁹F-¹⁹F Coupling: In difluoropyridines, the two fluorine atoms will couple to each other. The magnitude of this nJFF coupling is highly dependent on their relative positions:

    • ³JFF (ortho): Typically large, ~20 Hz.

    • ⁴JFF (meta): Can be positive or negative, often small, 0-7 Hz.[11]

    • ⁵JFF (para): Typically larger than meta, ~10-15 Hz.[11] Observing these couplings in a high-resolution ¹⁹F spectrum provides direct evidence for the isomer's identity.

  • ¹⁹F-Detected Experiments: Advanced experiments like ¹⁹F-¹³C HMBC can be run.[12] These are particularly useful as they leverage the large chemical shift dispersion of ¹⁹F to resolve correlations to carbon atoms that might be ambiguous in a standard proton-detected HMBC.[13]

Q6: I'm struggling to assign the quaternary carbons, especially the two C-F carbons. How can HMBC resolve this?

Answer: Quaternary carbons, which have no attached protons, are invisible in an HSQC experiment. They can only be assigned through long-range correlations in an HMBC spectrum. The C-F carbons are a special case of quaternary carbons.

  • The Strategy: The key is to use the assigned protons as starting points. Look for HMBC cross-peaks from a known proton to a quaternary carbon.

    • Example (2,4-difluoropyridine):

      • The proton at position 3 (H3) is ortho to C2 and C4. It will show a ²JCH correlation to C2 and a ²JCH correlation to C4 in the HMBC spectrum.

      • The proton at position 5 (H5) is meta to C4 and para to C2. It will show a ²JCH correlation to C4 and a ⁴JCH correlation to C2.

      • The proton at position 6 (H6) is ortho to C2. It will show a ²JCH correlation to C2.

  • Self-Validation: By observing which protons correlate to each of the two C-F signals in the ¹³C spectrum, you can definitively assign them. For instance, the carbon signal that shows correlations from H3, H5, and H6 must be C2, while the one showing correlations from H3 and H5 must be C4. This cross-verification is crucial for a trustworthy assignment.

Experimental Protocols & Workflows

Protocol: Systematic NMR Analysis of an Unknown Difluoropyridine Isomer
  • Sample Preparation: Prepare a sample of 5-10 mg of your compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved and filtered if necessary to remove particulates.[14]

  • Acquire 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This provides the cleanest signals for counting fluorine environments and observing ¹⁹F-¹⁹F couplings.[15]

    • ¹³C{¹H} NMR: Acquire a standard proton-decoupled carbon spectrum.

  • Initial Analysis:

    • Count the number of signals in the ¹⁹F and ¹³C spectra to determine if the isomer is symmetric or asymmetric.

    • Analyze the multiplicities in the ¹H spectrum to identify ¹H-¹H and ¹H-¹⁹F coupling patterns. Measure all visible coupling constants.

  • Acquire 2D Spectra (if ambiguity remains):

    • gCOSY: Use standard parameters. This will establish the ¹H-¹H connectivity.

    • gHSQC: Use standard parameters optimized for ¹JCH ≈ 145 Hz. This will link each proton to its attached carbon.

    • gHMBC: Use standard parameters, with the long-range coupling delay optimized for nJCH ≈ 8-10 Hz. This will reveal 2- and 3-bond correlations.

  • Data Interpretation:

    • Use the HSQC to assign all protonated carbons.

    • Use the COSY to connect adjacent protonated carbons into fragments.

    • Use the HMBC to connect these fragments and to assign the quaternary carbons (including the C-F carbons) based on 2- and 3-bond correlations from the already-assigned protons.

    • Cross-check all assignments between the different experiments to ensure a consistent and robust final structure.

Visualization of Workflow & Logic

Diagram 1: Troubleshooting Workflow for Isomer Assignment

This diagram illustrates the decision-making process for identifying an unknown difluoropyridine isomer.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis A Acquire ¹H, ¹⁹F, & ¹³C{¹H} Spectra B Count Signals (¹⁹F & ¹³C) A->B C Symmetric (2,6- or 3,5-) B->C < 5 ¹³C signals 1 ¹⁹F signal D Asymmetric (2,3-, 2,4-, 2,5-, 3,4-) B->D 5 ¹³C signals 2 ¹⁹F signals E Analyze Coupling Constants (JHF, JCF, JFF) C->E D->E F Structure Assigned? E->F G Acquire COSY, HSQC, HMBC F->G No / Ambiguous K Final Structure Elucidated F->K Yes H Assign Protonated Carbons (HSQC) G->H I Map Proton Spin Systems (COSY) H->I J Assign Quaternary Carbons & Connect Fragments (HMBC) I->J J->K

Caption: Systematic workflow for difluoropyridine isomer assignment using 1D and 2D NMR.

Diagram 2: Key 2D NMR Correlations for Structure Elucidation

This diagram shows how different 2D NMR experiments connect atoms within a molecular fragment.

G H1 H1 C1 C1 H1->C1 HSQC (¹JCH) C2 C2 H1->C2 HMBC (²JCH) H2 H2 H1->H2 COSY (³JHH) C3 C3 (Quat) H1->C3 HMBC (³JCH) H2->C1 HMBC (²JCH) H2->C2 HSQC (¹JCH) H2->C3 HMBC (²JCH)

Caption: Illustration of COSY, HSQC, and HMBC correlations for structural connectivity.

References

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Berger, S. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magn Reson Chem, 51(7), 367-74. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Tantillo, D. J., & Mercadante, M. A. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J Org Chem, 84(11), 6947-6953. Retrieved from [Link]

  • Mercier, K. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795-12803. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (n.d.). Fluorine Coupling Constants. Retrieved from [Link]

  • UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Zavala, A., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19833-19842. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4613-4624. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 25(21), 5038. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 49, 134-165. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015). Probing (1)J(C-F) and (n)J(F-F) Spin-Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • SciSpace. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. Retrieved from [Link]

  • Závala, A., et al. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF. J Org Chem, 83(13), 7406-7413. Retrieved from [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Pomerantz, W. C., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2521-2527. Retrieved from [Link]

  • Seton Hall University. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Supporting Information for New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Retrieved from [Link]

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  • American Chemical Society. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of the Resulting Azomethine Ylides. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

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Technical Support Center: Scaling Up Reactions with 2,5-Difluoro-pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 2,5-Difluoro-pyridine-4-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile building block from laboratory scale to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your scale-up processes effectively.

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds and advanced materials.[1][2] Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable synthon. However, these same properties present specific challenges during scale-up. This guide provides practical solutions to common issues encountered in the field.

Part 1: Core Properties and Scale-Up Considerations

Understanding the inherent reactivity of this compound is the first step toward a successful scale-up campaign. The molecule possesses two primary reactive sites: the aldehyde group and the pyridine ring itself, which is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-position.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Scale-Up
Molecular FormulaC₆H₃F₂NO-
Molecular Weight143.09 g/mol Essential for stoichiometric calculations.
AppearanceOff-white to yellow solidVisual check for purity; color changes may indicate degradation.
Melting Point~55-60 °CImportant for drying and storage conditions.
SolubilitySoluble in common organic solvents (DCM, THF, Ethyl Acetate)Guides solvent selection for reaction and purification.
StabilitySensitive to strong bases, oxidizing agents, light, and moisture.[4][5]Dictates handling and storage protocols (e.g., inert atmosphere).

Transitioning from a 100 mL flask to a 100 L reactor is not a linear process. The surface-area-to-volume ratio decreases dramatically, which fundamentally impacts process control.

  • Thermal Management: Exothermic reactions that are easily managed in the lab with an ice bath can become hazardous on a large scale. Inefficient heat dissipation can lead to temperature spikes, causing side reactions, product degradation, or even a runaway reaction.

  • Mixing and Mass Transfer: Achieving homogeneous mixing in a large vessel is challenging. Poor mixing can create localized areas of high reagent concentration ("hot spots"), leading to undesired byproducts.

  • Reagent Addition: The rate of reagent addition, especially for highly reactive species, becomes a critical process parameter that must be carefully controlled to manage heat evolution and selectivity.

  • Purification Strategy: Methods like flash column chromatography, which are standard in the lab, are often economically and practically unfeasible for multi-kilogram production. Developing robust crystallization or distillation procedures is paramount.[6][7]

Part 2: Troubleshooting and FAQ

This section addresses common problems encountered during the scale-up of reactions involving this compound in a practical, question-and-answer format.

Q1: My reaction yield dropped significantly when I moved from a 1g to a 100g scale, with many impurities observed. What is the most likely cause?

A1: This is a classic scale-up issue, often rooted in inadequate thermal control and mixing.

  • Causality: On a small scale, heat generated by the reaction dissipates quickly through the flask's surface. In a large reactor, this heat is trapped, increasing the internal temperature. This elevated temperature can accelerate side reactions that were negligible at the lab scale. Similarly, slow, subsurface addition of a reagent in the lab is not replicated by simply pouring it into a large reactor, leading to concentration gradients.

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Always use a temperature probe placed in the reaction mixture, not just monitoring the jacket temperature.

    • Control Addition Rate: Use a programmable pump or a pressure-equalizing dropping funnel to add critical reagents slowly and consistently. Correlate the addition rate with the internal temperature; if it rises too quickly, slow down or pause the addition.

    • Optimize Agitation: Ensure the stirrer speed and impeller design are sufficient to create a vortex and ensure rapid homogenization of the reactants. Baffles within the reactor can also improve mixing efficiency.

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cluster_0 Scale-Up Troubleshooting Logic Start Low Yield / High Impurities on Scale-Up Check_Temp Was internal T monitored & controlled? Start->Check_Temp Check_Mixing Was agitation sufficient for the vessel size? Check_Temp->Check_Mixing Yes Solution_Temp Implement strict internal T monitoring and controlled cooling. Check_Temp->Solution_Temp No Check_Addition Was reagent addition rate controlled? Check_Mixing->Check_Addition Yes Solution_Mixing Increase stirrer RPM. Evaluate impeller design for the reaction mass. Check_Mixing->Solution_Mixing No Solution_Addition Use a dropping funnel or pump for slow, controlled addition. Check_Addition->Solution_Addition No End Optimized Process Check_Addition->End Yes Solution_Temp->Check_Mixing Solution_Mixing->Check_Addition Solution_Addition->End

Caption: Decision tree for initial scale-up troubleshooting.

Q2: I am attempting a Grignard reaction, but my primary byproduct is recovered starting material and a dark-colored sludge. What's happening?

A2: The aldehyde group is highly susceptible to enolization or side reactions with strong, basic nucleophiles like Grignard reagents. The difluoropyridine ring itself can also react.

  • Causality: The acidity of protons on carbons adjacent to carbonyls can be an issue, but pyridine aldehydes lack alpha-protons, preventing simple enolization. However, the aldehyde is highly electrophilic. The issue is likely twofold:

    • Degradation: The highly basic Grignard reagent can attack the pyridine ring or promote polymerization of the aldehyde, especially at elevated temperatures.

    • Poor Nucleophilic Addition: If the Grignard reagent is added too quickly, localized heating can cause these side reactions to outcompete the desired 1,2-addition to the carbonyl.

  • Troubleshooting Steps:

    • Inverse Addition: Add the solution of this compound slowly to the Grignard reagent solution at low temperature (-20 °C to 0 °C). This ensures the Grignard is always in excess and prevents the aldehyde from being exposed to localized high base concentrations.

    • Ensure Anhydrous Conditions: Water will quench the Grignard reagent. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Use a Lewis Acid Additive: Adding a Lewis acid like CeCl₃ can sometimes chelate with the carbonyl oxygen, increasing its electrophilicity and favoring the desired 1,2-addition over other pathways.

Q3: During a reductive amination, I'm forming a significant amount of 2,5-difluoropyridin-4-yl)methanol. How can I favor the formation of the amine?

A3: This indicates that the reduction of the aldehyde is occurring faster than the formation and reduction of the intermediate imine/iminium ion.

  • Causality: Reductive amination is a tandem reaction. First, the aldehyde and amine form an imine. This is a pH-dependent equilibrium. Second, a reducing agent reduces the imine to the final amine. If the reducing agent (e.g., NaBH₄) is too reactive, it will reduce the aldehyde directly before it has a chance to form the imine.

  • Troubleshooting Steps:

    • Use a pH-sensitive reducing agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for scale-up reductive aminations. It is less reactive than NaBH₄ and selectively reduces the protonated iminium ion, which is more electrophilic than the starting aldehyde.

    • Pre-form the imine: Mix the aldehyde and amine in the solvent (often with a dehydrating agent like MgSO₄ or by azeotropic removal of water) for a period before adding the reducing agent. This drives the equilibrium towards the imine, increasing the substrate concentration for the desired reduction.

    • Control pH: The reaction is often optimal at a slightly acidic pH (5-6) to facilitate iminium ion formation without degrading the reactants.

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cluster_path Competing Pathways in Reductive Amination Aldehyde Aldehyde + Amine (R-CHO + R'-NH2) Imine Imine Formation (Equilibrium) Aldehyde->Imine + H2O Reduction Reduction (NaBH4 or STAB) Aldehyde->Reduction Favored by NaBH4 (Fast Reduction) Imine->Reduction Favored by STAB Desired Desired Amine Reduction->Desired Favored by STAB Side_Product Alcohol Byproduct Reduction->Side_Product Favored by NaBH4 (Fast Reduction)

Caption: Kinetic vs. thermodynamic pathways in reductive amination.

Q4: How should I handle and store multi-kilogram quantities of this compound safely?

A4: Proper handling and storage are critical for maintaining material quality and ensuring safety.

  • Storage: The material should be stored in well-sealed, airtight containers, preferably under an inert atmosphere of nitrogen or argon to prevent oxidation and moisture ingress.[5][8] It should be kept in a cool, dry, and dark environment, such as a refrigerated and ventilated storage room.[4] Avoid proximity to strong acids, bases, and oxidizing agents.[4]

  • Handling: When handling large quantities, always do so in a well-ventilated area or a walk-in fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4] For large-scale transfers, use closed-system techniques where possible to minimize exposure.

Part 3: Exemplary Scale-Up Protocol

The following protocol details a robust procedure for a reductive amination, a common transformation for this aldehyde, scaled to a 100g level.

Reaction: this compound + Benzylamine → N-((2,5-difluoropyridin-4-yl)methyl)benzenamine

Table 2: Reagent List

ReagentMW ( g/mol )Amount (g)MolesEquivalents
This compound143.09100.00.6991.0
Benzylamine107.1578.80.7351.05
Sodium Triacetoxyborohydride (STAB)211.94163.30.7701.1
Dichloromethane (DCM)-1.5 L-15 vol
Saturated NaHCO₃ (aq)-~1.0 L--
Brine-~0.5 L--

Experimental Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Initial Charge: Charge the reactor with this compound (100.0 g, 0.699 mol) and Dichloromethane (1.0 L). Begin stirring to dissolve the solid.

  • Amine Addition: Add Benzylamine (78.8 g, 0.735 mol) to the reactor. A slight exotherm may be observed. Stir the mixture at ambient temperature (20-25 °C) for 1 hour to facilitate imine formation.

  • Preparation for Reduction: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Controlled Reductant Addition: Add Sodium Triacetoxyborohydride (163.3 g, 0.770 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Gas evolution (hydrogen) will be observed.

  • Reaction Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up (Quench): Carefully and slowly add 1.0 L of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reactor. Caution: This quench is exothermic and will release gas. Ensure adequate cooling and venting. Stir vigorously for 30 minutes.

  • Work-up (Extraction): Stop the stirrer and allow the layers to separate. Drain the lower organic layer. Extract the aqueous layer with an additional portion of DCM (0.5 L).

  • Washing: Combine the organic layers and wash with brine (0.5 L).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by crystallization. A typical procedure would involve dissolving the crude oil/solid in a minimal amount of a hot solvent (e.g., isopropanol) and allowing it to cool slowly to induce crystallization. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.

This guide provides a framework for logically approaching the scale-up of reactions involving this compound. By understanding the interplay between the molecule's reactivity and the physical constraints of large-scale processing, you can develop safe, efficient, and robust chemical syntheses.

References

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]

  • Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]

  • ResearchGate. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Available from: [Link]

  • ResearchGate. Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Available from: [Link]

  • Pipzine Chemicals. Pyridine, 2,5-difluoro-4-iodo. Available from: [Link]

Sources

Validation & Comparative

The Impact of 2,5-Difluoro Substitution on the Reactivity and Properties of Pyridine-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a powerful tool for modulating physicochemical properties and biological activity. This guide provides an in-depth comparison of 2,5-Difluoro-pyridine-4-carbaldehyde with its non-fluorinated and mono-fluorinated analogs, offering insights into how the unique electronic properties of fluorine influence reactivity, supported by available data and established chemical principles.

Introduction: The Role of Fluorine in Pyridine Chemistry

The pyridine ring is a ubiquitous motif in pharmaceuticals. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's characteristics. Fluorine's small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly impact:

  • Basicity (pKa): Fluorine substitution generally lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for altering drug-receptor interactions and improving oral bioavailability by preventing protonation in the gastrointestinal tract.

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can influence its membrane permeability and cellular uptake.

  • Reactivity: The electron-withdrawing effects of fluorine can significantly alter the reactivity of the pyridine ring and its substituents, a key consideration for synthetic chemists.

This guide will focus on how the presence of two fluorine atoms at the 2 and 5-positions of pyridine-4-carbaldehyde modulates its properties and reactivity in comparison to pyridine-4-carbaldehyde and 2-fluoro-pyridine-4-carbaldehyde.

Physicochemical Properties: A Comparative Analysis

PropertyPyridine-4-carbaldehyde2-Fluoro-pyridine-4-carbaldehydeThis compound (Predicted)
Molecular Weight 107.11 g/mol [2]125.10 g/mol 143.09 g/mol
Boiling Point 71-73 °C/10 mmHg[3]357-403 °C (decomposition)Expected to be higher than pyridine-4-carbaldehyde
Density 1.137 g/mL at 20 °C[3]1.257 g/mL at 25 °CExpected to be higher than both analogs
pKa of Pyridine N 4.72[4]Lower than pyridine-4-carbaldehydeSignificantly lower than both analogs
Aldehyde Reactivity BaselineIncreased electrophilicityHighest predicted electrophilicity

The predicted significantly lower pKa of this compound is a direct consequence of the strong inductive electron-withdrawing effects of the two fluorine atoms, which reduces the electron density on the nitrogen atom.

Spectroscopic Characteristics

While specific spectra for this compound are not publicly available, we can anticipate key features in its NMR and IR spectra based on the known effects of fluorine substitution.

1H NMR: The aromatic protons of this compound would exhibit complex splitting patterns due to 1H-19F and 1H-1H coupling. The chemical shifts of the ring protons would be downfield compared to pyridine-4-carbaldehyde due to the deshielding effect of the fluorine atoms.

13C NMR: The carbon atoms directly bonded to fluorine would show large one-bond C-F coupling constants. The chemical shifts of all ring carbons would be significantly affected by the fluorine substituents.

IR Spectroscopy: The IR spectrum would be characterized by strong C-F stretching vibrations, typically in the 1200-1000 cm-1 region. The carbonyl (C=O) stretching frequency of the aldehyde would likely be at a higher wavenumber compared to pyridine-4-carbaldehyde, reflecting the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing fluorine atoms.

Comparative Reactivity: The Influence of Fluorine

The electron-withdrawing nature of the fluorine atoms in this compound is expected to have a profound impact on its reactivity, particularly at the aldehyde functional group and the pyridine ring itself.

Nucleophilic Addition to the Aldehyde

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. The two fluorine atoms on the pyridine ring in this compound will strongly withdraw electron density from the ring and, consequently, from the aldehyde group. This inductive effect will make the carbonyl carbon significantly more electrophilic and, therefore, more reactive towards nucleophiles compared to both pyridine-4-carbaldehyde and 2-fluoro-pyridine-4-carbaldehyde.[5]

Diagram: Nucleophilic Addition to Pyridine Aldehydes

cluster_0 Relative Reactivity in Nucleophilic Addition cluster_1 Mechanism Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde 2-Fluoro-pyridine-4-carbaldehyde 2-Fluoro-pyridine-4-carbaldehyde Pyridine-4-carbaldehyde->2-Fluoro-pyridine-4-carbaldehyde Increased Reactivity This compound This compound 2-Fluoro-pyridine-4-carbaldehyde->this compound Further Increased Reactivity Aldehyde Py-CHO Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophile Nu⁻ Nucleophile->Aldehyde Attack on carbonyl carbon Product Py-CH(OH)Nu Intermediate->Product Protonation

Caption: Increased reactivity of fluorinated pyridine aldehydes towards nucleophiles.

Experimental Protocol: Comparative Reduction of Pyridine Aldehydes with Sodium Borohydride

This protocol provides a framework for comparing the reduction rates of different pyridine aldehydes.

  • Preparation of Aldehyde Solutions: Prepare equimolar solutions (e.g., 0.1 M) of pyridine-4-carbaldehyde, 2-fluoro-pyridine-4-carbaldehyde, and this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Initiation: To each solution at a controlled temperature (e.g., 0 °C), add an equimolar amount of sodium borohydride (NaBH4).[6]

  • Monitoring the Reaction: Monitor the progress of each reaction over time by taking aliquots and analyzing them by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the rate of disappearance of the starting aldehyde.

  • Work-up and Analysis: Once the reactions are complete, quench any remaining NaBH4 with a weak acid (e.g., acetic acid). Extract the product with an organic solvent, dry the organic layer, and concentrate it. Analyze the resulting alcohol product by NMR and Mass Spectrometry to confirm its identity.

Expected Outcome: this compound is expected to be reduced at the fastest rate due to the enhanced electrophilicity of its carbonyl carbon.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid. While standard oxidizing agents like potassium permanganate or chromic acid can be used, milder and more selective reagents are often preferred.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolution: Dissolve the pyridine aldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO4) to the aldehyde solution at room temperature. The reaction is often exothermic, so cooling may be necessary.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The disappearance of the purple color of the permanganate can also indicate the reaction's progress.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess KMnO4. Acidify the mixture to precipitate the carboxylic acid.

  • Isolation: Filter the precipitated carboxylic acid, wash it with cold water, and dry it.

Causality: The electron-withdrawing fluorine atoms in this compound may slightly decrease the electron density on the aldehyde proton, potentially making it more susceptible to abstraction in certain oxidation mechanisms. However, the overall stability of the pyridine ring towards oxidation is also a factor.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. The reaction involves a phosphonium ylide, which acts as a nucleophile.

Diagram: Wittig Reaction Workflow

Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Deprotonation (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition with Py-CHO Alkene + Ph3PO Alkene + Ph3PO Oxaphosphetane->Alkene + Ph3PO Decomposition

Sources

A Multi-technique Approach to the Structural Validation of 2,5-Difluoro-pyridine-4-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of successful research. For researchers working with highly functionalized heterocyclic compounds, such as derivatives of 2,5-Difluoro-pyridine-4-carbaldehyde, unambiguous structural validation is paramount. These compounds are of significant interest due to their potential as key intermediates in the synthesis of bioactive molecules. The introduction of fluorine atoms and a reactive aldehyde group into the pyridine ring creates a unique electronic environment, which, while synthetically advantageous, presents distinct challenges for structural elucidation. This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust validation of this class of molecules, grounded in field-proven insights and experimental data.

The Imperative of Orthogonal Validation

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Caption: Integrated workflow for the structural validation of novel compounds.

Primary Validation: Unraveling Connectivity with NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For this compound derivatives, a suite of NMR experiments is necessary to assign all proton, carbon, and fluorine signals and to establish through-bond connectivity.

Causality Behind Experimental Choices in NMR

The unique substitution pattern of the pyridine ring—with two fluorine atoms, an aldehyde, and a variable derivative group—necessitates a multi-dimensional NMR approach. Standard 1D ¹H and ¹³C NMR provide initial information, but the key to an unambiguous assignment lies in the through-bond correlations revealed by 2D experiments and the direct observation of the fluorine nuclei.

  • ¹H NMR: Provides information on the number and chemical environment of protons. The aldehyde proton is expected to be significantly downfield.

  • ¹³C NMR: Reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde will be a key downfield signal. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.

  • ¹⁹F NMR: Directly observes the fluorine nuclei, providing information on their chemical environment and coupling to nearby protons and carbons.[1]

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the confident assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary carbons and piecing together the molecular framework.

Hypothetical Spectroscopic Data for this compound

To illustrate the process, let's consider a plausible set of NMR data for the parent compound, this compound.

Technique Parameter Observed Value (Predicted) Interpretation
¹H NMR δ (ppm)10.2 (s, 1H)Aldehyde proton (CHO)
8.5 (d, J=3.0 Hz, 1H)H6 (ortho to N, coupled to F5)
7.8 (dd, J=8.0, 3.0 Hz, 1H)H3 (coupled to H6 and F2)
¹³C NMR δ (ppm)188.0 (d, J=25 Hz)C=O (coupled to H3)
160.0 (dd, J=250, 15 Hz)C2 (coupled to F2 and H3)
158.0 (dd, J=260, 10 Hz)C5 (coupled to F5 and H6)
145.0 (d, J=5 Hz)C6 (coupled to H6)
130.0 (d, J=20 Hz)C4 (quaternary, coupled to F5)
120.0 (dd, J=30, 5 Hz)C3 (coupled to H3 and F2)
¹⁹F NMR δ (ppm)-70.0 (d, J=8.0 Hz)F2 (coupled to H3)
-120.0 (d, J=3.0 Hz)F5 (coupled to H6)
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum to assess sample purity and identify proton signals.

  • 1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.[2]

  • 2D COSY Acquisition: Run a standard gradient-enhanced COSY experiment to establish ¹H-¹H connectivities.

  • 2D HSQC Acquisition: Acquire a gradient-enhanced HSQC spectrum to correlate each proton with its directly attached carbon.

  • 2D HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations. This is critical for assigning quaternary carbons and linking molecular fragments.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Use the HSQC to assign protonated carbons, then use the HMBC and COSY to build the carbon skeleton and assign the remaining quaternary carbons.

Secondary Validation: Confirming Elemental Composition with HRMS

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to determine the elemental formula. This technique is an excellent orthogonal method to NMR, as it provides information about the entire molecule rather than individual atoms.

Causality Behind Experimental Choices in HRMS

For novel compounds, confirming the elemental composition is a critical step. Low-resolution mass spectrometry can often yield multiple possible formulas for a given nominal mass. HRMS, with its high mass accuracy (typically < 5 ppm), significantly narrows down the possibilities to a single, most likely formula. The choice of ionization technique (e.g., Electrospray Ionization - ESI) is also important to ensure that the parent molecule is observed with minimal fragmentation.[3]

Hypothetical HRMS Data for this compound
Parameter Value
Calculated Exact Mass 141.0233
Observed m/z 141.0230
Mass Error -2.1 ppm
Proposed Formula C₆H₃F₂NO

The fragmentation pattern observed in the tandem MS (MS/MS) spectrum can also provide valuable structural information. For this compound, characteristic losses would include the CHO group (29 Da) and potentially CO (28 Da).[4]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Infuse the sample directly into the mass spectrometer using an ESI source in positive ion mode.

  • Mass Measurement: Acquire the full scan spectrum in high-resolution mode.

  • Formula Determination: Use the instrument's software to calculate the elemental formula from the accurate mass of the protonated molecule [M+H]⁺.

Definitive Validation: Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural proof. It yields a three-dimensional model of the molecule in the solid state, revealing bond lengths, bond angles, and stereochemistry with high precision.

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Caption: Interrelationship of analytical data for structural validation.

Comparison of Crystallography with Spectroscopic Methods
Technique Advantages Disadvantages
NMR Spectroscopy - Provides detailed structural information in solution.[2] - Can study dynamic processes.- Can be complex to interpret for some molecules. - Does not provide absolute stereochemistry directly.
HRMS - Confirms elemental composition with high accuracy. - Requires very small amounts of sample.- Provides limited information on connectivity and stereochemistry.
X-ray Crystallography - Provides an unambiguous 3D structure. - Defines absolute stereochemistry.- Requires a suitable single crystal, which can be difficult to obtain. - The structure is in the solid state, which may differ from the solution conformation.[2]
Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Conclusion

The structural validation of this compound derivatives demands a rigorous, multi-faceted approach. While NMR spectroscopy serves as the primary tool for determining the molecular framework in solution, its findings must be corroborated by the precise elemental composition provided by HRMS. For absolute and definitive proof of structure, particularly when stereochemistry is a factor, single-crystal X-ray crystallography is the gold standard. By integrating these orthogonal techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug development efforts.

References

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Mahmoudi, F. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 534-541.
  • LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee. (2025). Food Chemistry, 491, 139215.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • 13C DEPT NMR 1D Spectrum. (n.d.). University of Utah. Retrieved from [Link]

  • Cleavage (Mass Spectrometry). (2023, October 30). Chemistry LibreTexts. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of Functionalized Fluoropyridines for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Fluoropyridines in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the myriad of fluorine-containing heterocycles, functionalized fluoropyridines are of paramount importance, featuring as key structural motifs in numerous pharmaceuticals and agrochemicals.[2]

The pyridine ring, a ubiquitous platform in drug design, gains significant therapeutic advantage with the introduction of a fluorine substituent. This modification can modulate the pKa of the pyridine nitrogen, influence binding interactions with target proteins, and block sites of metabolism.[1] Consequently, the development of robust, efficient, and versatile synthetic methodologies to access these valuable compounds is a critical endeavor for researchers in drug development and process chemistry.

This in-depth technical guide provides a comparative analysis of the principal synthetic routes to functionalized fluoropyridines. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific target molecule and research goals.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse of Fluoropyridine Synthesis

Nucleophilic aromatic substitution is arguably the most widely employed method for the synthesis of functionalized pyridines, particularly for the introduction of substituents at the 2- and 4-positions. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, making it a more facile process compared to the analogous reaction on a benzene ring.

Causality Behind Experimental Choices in SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[3] The choice of leaving group is critical, and fluoride is an excellent leaving group in this context, often exhibiting significantly higher reactivity than other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[4] This enhanced reactivity of fluoropyridines allows for milder reaction conditions, which in turn broadens the functional group tolerance of the transformation.[5]

The choice of solvent is also a key parameter. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are typically employed to solvate the cation of the nucleophile salt and to increase the nucleophilicity of the anion.[6]

Recent advancements have focused on the development of milder SNAr conditions to accommodate sensitive functional groups often present in complex drug-like molecules. This has been achieved through the use of highly reactive, anhydrous fluoride sources like tetrabutylammonium fluoride (TBAF) or tetramethylammonium fluoride (TMAF), which can enable fluorinations to proceed at or near room temperature.[7][8]

Visualizing the SNAr Pathway

Caption: Generalized SNAr mechanism for fluoropyridine functionalization.

Comparative Performance of SNAr with Various Nucleophiles
Nucleophile TypeTypical ConditionsYield RangeAdvantagesDisadvantages
O-Nucleophiles (Alcohols, Phenols) KOtBu, THF or DMF, 50-80 °C85-100%High yielding, broad scope.Requires strong base.
N-Nucleophiles (Amines, Amides) iPr2NEt or NaH, DMSO or DMF, 100-120 °C70-100%Access to diverse aminopyridines.[9]Can require high temperatures.
S-Nucleophiles (Thiols) NaH or K2CO3, THF or DMF, RT-50 °C90-100%Generally high yielding and mild.Thiolates are easily oxidized.
C-Nucleophiles (e.g., KCN) DMSO, 120 °C~80%Forms valuable cyanopyridines.High temperature, toxicity of cyanide.
Experimental Protocol: SNAr of 2-Fluoropyridine with Morpholine
  • Reagent Preparation: In a round-bottom flask, dissolve 2-fluoropyridine (1.0 eq) in acetonitrile (0.3 M).

  • Addition of Reagents: Add morpholine (1.5 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.

  • Work-up: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(morpholino)pyridine.

Halogen Exchange (HALEX) Reaction: An Industrial Mainstay

The HALEX reaction is a specialized form of SNAr where a halogen atom (typically chlorine or bromine) on an aromatic ring is displaced by fluoride.[10] This method is economically viable and widely used in industrial settings for the large-scale production of fluoroaromatics.[6][10]

Causality Behind Experimental Choices in HALEX

The HALEX reaction is governed by the principles of SNAr, with the reactivity of the starting halopyridine being a key factor. The reaction requires an activated aromatic system, such as a pyridine ring, to proceed efficiently.[6] High temperatures (often >150 °C) and polar aprotic solvents like DMSO or sulfolane are typically necessary to drive the reaction to completion.[6][10]

The choice of fluoride source is critical. Anhydrous potassium fluoride (KF) is the most common reagent due to its low cost, though its low solubility can necessitate the use of phase-transfer catalysts (e.g., quaternary ammonium salts or crown ethers) to enhance the concentration of fluoride ions in the organic phase.[10][11] Cesium fluoride (CsF) is more soluble and reactive but is also more expensive.[11]

Visualizing the HALEX Workflow

HALEX_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Chloropyridine + KF/CsF Heating Heat to High Temperature (e.g., 220-230 °C) Start->Heating Solvent Polar Aprotic Solvent (e.g., DMSO, Sulfolane) Solvent->Heating Catalyst Phase-Transfer Catalyst (Optional) Catalyst->Heating Distillation Distillation Heating->Distillation Product Fluoropyridine Distillation->Product

Caption: A typical workflow for the HALEX reaction.

Comparative Performance of Solvents in HALEX Reactions
SolventRelative YieldAdvantagesDisadvantages
DMSO HighExcellent solvating power, high boiling point.Can be difficult to remove, potential for side reactions at high temperatures.
DMF ModerateGood solvating power, lower boiling point than DMSO.Can decompose at high temperatures.
Sulfolane HighVery high boiling point, thermally stable.High viscosity, can be difficult to handle.

Data based on comparative studies of HALEX reactions on activated aromatic systems.[6]

Experimental Protocol: Synthesis of 2,3-Difluoro-5-chloropyridine via HALEX
  • Drying of Reagents: A mixture of KF and CsF (8:2 ratio), sulfolane, DMPU, K2CO3, and a phase-transfer catalyst (e.g., benzyltriphenylammonium chloride) in toluene is heated to azeotropically remove water. The toluene is then removed by vacuum distillation.[11]

  • Reaction: A solution of 2,3,5-trichloropyridine in toluene is dried azeotropically and the toluene removed by vacuum distillation.[11] The dried trichloropyridine solution is then added dropwise to the dried fluoride salt suspension at 220-230 °C over 12 hours.[11]

  • Purification: The product mixture, containing 2,3-difluoro-5-chloropyridine and 3-chloro-2,5-difluoropyridine, is collected by fractional distillation.[11]

Direct C-H Fluorination: A Modern Approach to Late-Stage Functionalization

The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation as it avoids the need for pre-functionalized starting materials and offers a more atom-economical route to fluorinated compounds. Recent breakthroughs in this area have provided powerful tools for late-stage fluorination.

Causality Behind Experimental Choices in C-H Fluorination

A significant advancement in this field is the use of silver(II) fluoride (AgF2) for the site-selective fluorination of pyridines and diazines.[12][13] This reaction proceeds with high regioselectivity, exclusively fluorinating the C-H bond adjacent to the ring nitrogen.[12][13] The proposed mechanism involves coordination of the pyridine nitrogen to AgF2, followed by an inner-sphere C-H activation.[14]

The reaction is notable for its mild conditions, typically proceeding at or near room temperature, and its broad functional group tolerance.[12][13] This makes it particularly well-suited for the late-stage fluorination of complex molecules, where harsh reaction conditions would not be tolerated.

Visualizing the C-H Fluorination Workflow

CH_Fluorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Pyridine Pyridine Substrate Stirring Stir at Room Temperature Pyridine->Stirring AgF2 AgF 2 AgF2->Stirring Solvent Acetonitrile (MeCN) Solvent->Stirring Filtration Filtration through Silica Stirring->Filtration Extraction Aqueous Work-up Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 2-Fluoropyridine Chromatography->Product

Caption: A general workflow for AgF2-mediated C-H fluorination.

Experimental Protocol: Synthesis of 2-Fluoro-6-phenylpyridine via C-H Fluorination
  • Reaction Setup: To an oven-dried vial containing a stir bar is added 6-phenylpyridine (1.0 eq) and acetonitrile (0.1 M).[15]

  • Addition of Fluorinating Agent: Silver(II) fluoride (2.0 eq) is added to the solution in one portion. The vial is sealed and the reaction mixture is stirred vigorously at room temperature.[15]

  • Reaction Monitoring and Work-up: The reaction is monitored by GC-MS. After completion (typically 1 hour), the reaction mixture is filtered through a plug of Celite, rinsing with acetonitrile. The filtrate is concentrated under reduced pressure.[15]

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.[15]

Other Notable Synthetic Routes

While SNAr, HALEX, and direct C-H fluorination are the most common methods, several other strategies offer unique advantages for accessing specific classes of functionalized fluoropyridines.

Balz-Schiemann Reaction

This classical method involves the diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[2][16][17] While it has been a long-standing method for introducing fluorine, it often requires harsh conditions and can involve potentially explosive intermediates.[2] Recent improvements have focused on using alternative solvents to enable the reaction to proceed under milder conditions.[2][18]

Synthesis from Pyridine N-Oxides

Pyridine N-oxides can be activated to facilitate nucleophilic substitution at the 2-position. A notable application of this strategy is the synthesis of 2-pyridyltrialkylammonium salts, which are excellent precursors for the synthesis of 2-fluoropyridines, including for 18F-labeling in positron emission tomography (PET).[19][20] This method offers high regioselectivity and functional group tolerance.[19] More recently, the direct fluorination of pyridine N-oxides has been shown to be a viable route for the synthesis of meta-substituted fluoropyridines.[21]

Ring-Forming Reactions

Constructing the fluoropyridine ring from acyclic precursors is a powerful strategy for accessing highly substituted derivatives. One innovative approach utilizes a visible-light-mediated photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonia to afford diversely substituted 3-fluoropyridines. This method allows for the assembly of the fluoropyridine core from simple ketone starting materials.

Comparative Summary and Future Outlook

The choice of synthetic route to a functionalized fluoropyridine is a multifaceted decision that depends on the desired substitution pattern, the scale of the synthesis, and the functional groups present in the target molecule.

MethodPosition(s) TargetedKey AdvantagesKey DisadvantagesBest Suited For
SNAr 2, 4Broad substrate scope, well-established, high yields.Requires pre-functionalized starting material.General synthesis of 2- and 4-substituted fluoropyridines.
HALEX 2, 3, 4Cost-effective for large scale, industrially relevant.[6][10]Harsh conditions, high temperatures.[6][10]Industrial scale production of simple fluoropyridines.
Direct C-H Fluorination 2Late-stage functionalization, high regioselectivity, mild conditions.[12][13]Requires stoichiometric silver reagent.Complex molecule synthesis, medicinal chemistry.
Balz-Schiemann 2, 3, 4Classical method, readily available starting materials.Harsh conditions, safety concerns.[2]Specific targets where other methods fail.
From Pyridine N-Oxides 2, 3High regioselectivity, access to PET radiotracers.[19][20][21]Multi-step sequence.Synthesis of 2-fluoropyridines and specific meta-substituted isomers.
Ring-Forming Reactions 3Access to highly substituted pyridines from simple precursors.Can be substrate-specific.Rapid generation of diverse libraries of substituted 3-fluoropyridines.

The field of fluoropyridine synthesis is continually evolving, with a strong emphasis on the development of milder, more selective, and more sustainable methodologies. The rise of photoredox and transition-metal catalysis is expected to provide new and powerful tools for C-F bond formation.[22][23][24] As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated strategies for the precise and efficient synthesis of these vital building blocks for the pharmaceutical and agrochemical industries.

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A Senior Application Scientist's Guide to Analyzing DNA Binding Constants of Pyridine-Based Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of DNA as a Drug Target

In the landscape of modern drug development, DNA remains a primary and highly validated target for therapeutic intervention, particularly in oncology. The ability of small molecules to interact with DNA, thereby disrupting its replication and transcription, is a cornerstone of many chemotherapeutic strategies.[1][2] Among the vast chemical space of DNA-binding agents, pyridine-based Schiff bases and their metal complexes have emerged as a particularly promising class.[3] The pyridine ring, with its nitrogen heteroatom, offers a site for hydrogen bonding within the DNA grooves, while the planar, aromatic structure of the Schiff base moiety is well-suited for intercalative or groove-binding interactions.[4] Furthermore, the imine (-C=N-) linkage provides structural flexibility and a coordination site for metal ions, which can significantly enhance DNA binding affinity and even introduce novel mechanisms of action, such as oxidative or hydrolytic cleavage.[2][5][6]

This guide provides a comprehensive comparison of methodologies used to determine the binding affinities of these compounds with DNA. We will move beyond simple procedural descriptions to explore the underlying principles that dictate experimental choices, ensuring a robust and self-validating approach to data acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously quantify and compare the DNA-binding efficacy of novel pyridine-based Schiff base derivatives.

Pillar 1: Methodologies for Quantifying DNA-Ligand Interactions

The selection of an analytical technique is not arbitrary; it is dictated by the nature of the anticipated interaction and the information sought. Each method interrogates the binding event from a different angle, and convergent evidence from multiple techniques provides the highest degree of confidence.

UV-Visible Absorption Spectroscopy: The First Line of Inquiry

UV-Vis spectroscopy is often the initial and most accessible method for detecting an interaction.[7][8] The principle lies in monitoring perturbations of the electronic states of the DNA bases or the ligand's chromophore upon complex formation.[8][9]

  • The Causality: When a ligand binds to DNA, the electronic environment of its chromophore changes. For intercalating agents, the π-π stacking interactions with the DNA base pairs typically lead to a decrease in the molar absorptivity of the ligand, a phenomenon known as hypochromism .[10] This is often accompanied by a red-shift (bathochromic shift ) in the absorption maximum, indicating a lowering of the energy of the π-π* transition. Conversely, electrostatic or groove-binding interactions may result in less pronounced changes, or even an increase in absorbance (hyperchromism ).[11][12]

  • Quantitative Analysis: By systematically titrating a fixed concentration of the Schiff base with increasing concentrations of DNA, one can calculate the intrinsic binding constant (Kb). This is commonly achieved using the Wolfe-Shimer equation, which relates the change in absorbance to the concentrations of the interacting species.

cluster_0 UV-Vis Titration Workflow A Prepare Solution: Fixed [Ligand] B Record Initial Spectrum (A₀) A->B C Add Aliquot of DNA B->C D Equilibrate & Record New Spectrum (A) C->D E Repeat Titration D->E F Observe Spectral Changes (Hypochromism / Bathochromism) D->F E->C Next Aliquot G Plot [DNA]/(εa-εf) vs [DNA] F->G H Calculate Binding Constant (Kb) from Slope/Intercept G->H

Caption: Workflow for determining binding constants via UV-Vis spectroscopy.

Fluorescence Spectroscopy: A High-Sensitivity Approach

Fluorescence spectroscopy offers superior sensitivity compared to absorption methods and is a powerful tool for studying DNA binding.[7] The primary method employed for non-fluorescent or weakly fluorescent Schiff bases is the competitive displacement assay.

  • The Causality: This assay relies on a well-characterized DNA intercalator with strong fluorescent properties, most commonly Ethidium Bromide (EtBr).[13] EtBr exhibits a dramatic increase in fluorescence quantum yield upon intercalation into the DNA double helix. When a test compound (the Schiff base) is introduced, it can compete with EtBr for the same binding sites. If the Schiff base successfully displaces EtBr, the probe is released into the aqueous buffer, leading to a quenching of its fluorescence.[14] The degree of quenching is proportional to the binding affinity of the test compound.

  • Quantitative Analysis: The data can be analyzed using the Stern-Volmer equation to obtain the quenching constant. More directly, the apparent binding constant (Kapp) can be determined from the concentration of the test compound that causes a 50% reduction in the fluorescence of the EtBr-DNA complex.[8] It is a robust method for ranking the binding strength of different compounds.

cluster_1 Ethidium Bromide (EtBr) Displacement Assay Principle Initial DNA + EtBr Strong Fluorescence Final DNA-Schiff Base Complex + Free EtBr Quenched Fluorescence Initial->Final + Ligand Ligand Pyridine-Based Schiff Base

Caption: Principle of the competitive EtBr displacement fluorescence assay.

Circular Dichroism (CD) Spectroscopy: Probing DNA's Conformation

While UV-Vis and fluorescence spectroscopy quantify binding affinity, Circular Dichroism (CD) provides invaluable qualitative information about the structural changes induced in the DNA itself.[15]

  • The Causality: DNA is a chiral molecule and exhibits a characteristic CD spectrum. The canonical B-form DNA shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[15] Ligand binding can perturb this structure. Intercalation, for instance, often increases the intensity of both bands. More dramatically, some ligands can induce a complete conformational shift, for example, from the B-form to the Z-form or A-form, which have vastly different CD signatures.[16] Therefore, CD spectroscopy serves as a powerful diagnostic tool for the binding mode.

Ancillary Techniques for Definitive Mode Assignment
  • Viscosity Measurement: This is a classic and definitive method to distinguish between intercalation and groove binding. Intercalators lengthen and stiffen the DNA helix, leading to a measurable increase in the solution's viscosity. Groove binders have a much smaller effect.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat released or absorbed during the binding event.[17] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS), offering deep mechanistic insights.

Pillar 2: Comparative Analysis of Binding Constants

The DNA binding affinity of pyridine-based Schiff bases is highly dependent on their structure and whether they are complexed with a metal ion. Metal complexation generally increases the binding affinity due to the positive charge of the metal center, which favors interaction with the negatively charged phosphate backbone of DNA, and by creating a more planar and extensive aromatic system suitable for intercalation.[2][18]

Below is a comparative summary of binding constants reported in the literature for various pyridine-based Schiff bases and their metal complexes.

Compound/Complex DescriptionMetal IonBinding Constant (Kb / Kapp) M-1Technique(s) UsedReference
Pyridine-propargyl group Schiff base-4.7 x 104UV-Vis, Fluorescence
Pyridine-4-carbohydrazide Schiff base derivatives (INH03, 09, 14, 19)-(6.3 - 7.4) x 104UV-Vis, Competitive Fluorescence Assay[19]
Benzimidazole Schiff base with Cu(II)Cu(II)3.27 x 105UV-Vis, Thermal Denaturation[2]
Pyridine-based Schiff base from 2,6-diaminopyridineCu(II)6.25 x 105UV-Vis
Hesperetin-isoniazid Schiff base with Cu(II)Cu(II)~5.0 x 106UV-Vis, Thiazole Orange Displacement[10]
Benzothiazole moiety Schiff base with Cu(II)Cu(II)2.54 x 106Fluorescence[20]

Data presented is for illustrative comparison. Experimental conditions (e.g., buffer, pH, ionic strength) can significantly affect binding constants and should be considered for direct comparison.

Pillar 3: Validated Experimental Protocols

Adherence to rigorous, well-documented protocols is essential for generating reproducible and trustworthy data.

Protocol 1: Determination of Binding Constant by UV-Vis Absorption Titration

Objective: To quantify the binding affinity (Kb) of a pyridine-based Schiff base to DNA.

Materials:

  • Calf Thymus DNA (CT-DNA) stock solution.

  • Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2).

  • Pyridine-based Schiff base ligand, dissolved in a suitable solvent (e.g., DMSO) to make a stock solution.

  • Matched quartz cuvettes (1 cm path length).

  • UV-Vis Spectrophotometer.

Procedure:

  • DNA Preparation: Dilute the CT-DNA stock in Tris-HCl buffer. Determine its concentration spectrophotometrically using the molar extinction coefficient ε260 = 6600 M-1cm-1. Ensure the A260/A280 ratio is ~1.8-1.9, indicating purity from protein contamination.

  • Titration Setup: Perform two parallel titrations. In the "Sample" cuvette, place 2.5 mL of the Schiff base solution at a fixed concentration (e.g., 20 µM) in buffer. In the "Reference" cuvette, place 2.5 mL of buffer only.

  • Baseline Correction: Run a baseline correction with the buffer-filled cuvettes.

  • Initial Spectrum: Record the absorption spectrum of the Schiff base solution from ~230 nm to 500 nm.

  • Titration: Add small aliquots (e.g., 5-10 µL) of the concentrated DNA stock solution to both the Sample and Reference cuvettes. This ensures that the observed spectral changes are not due to the absorbance of DNA itself.

  • Equilibration: After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for ~5 minutes.

  • Data Acquisition: Record the absorption spectrum after each DNA addition. Continue until no further significant changes in the spectrum are observed (saturation).

  • Data Analysis:

    • Correct the absorbance readings for dilution: Acorr = Aobs * [(Vi + Va) / Vi], where Vi is the initial volume and Va is the total volume of DNA added.

    • Calculate the intrinsic binding constant (Kb) by plotting [DNA]/(εa - εf) versus [DNA], based on the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/[Kb(εb - εf)]

    • εa is the apparent extinction coefficient (Aobs/[Ligand]), εf is the extinction coefficient of the free ligand, and εb is the extinction coefficient of the fully bound ligand. Kb is the ratio of the intercept to the slope.

Protocol 2: Competitive Binding via Ethidium Bromide (EtBr) Displacement Assay

Objective: To determine the apparent binding constant (Kapp) by measuring the displacement of EtBr from DNA.

Materials:

  • CT-DNA solution in Tris-HCl buffer.

  • Ethidium Bromide (EtBr) stock solution.

  • Pyridine-based Schiff base ligand stock solution.

  • Fluorescence Spectrophotometer.

Procedure:

  • Complex Formation: Prepare a solution of CT-DNA (e.g., 20 µM) and EtBr (e.g., 20 µM) in a cuvette with Tris-HCl buffer. Allow it to incubate in the dark for 10-15 minutes to ensure complete intercalation.

  • Fluorescence Measurement: Place the cuvette in the fluorometer. Set the excitation wavelength to ~520 nm and record the emission spectrum from ~540 nm to 700 nm. The fluorescence maximum for intercalated EtBr is at ~600 nm. Record this initial maximum intensity (F0).

  • Titration: Add small aliquots of the Schiff base stock solution to the cuvette.

  • Equilibration: After each addition, mix and allow to equilibrate for 2-5 minutes.

  • Data Acquisition: Record the fluorescence emission spectrum and the maximum intensity (F) after each addition.

  • Data Analysis:

    • Plot the fluorescence quenching F0/F against the concentration of the Schiff base ([Q]).

    • The data can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.

    • The apparent binding constant (Kapp) can be calculated from the equation: KEtBr[EtBr] = Kapp[Q]50%, where KEtBr is the known DNA binding constant of EtBr (1.0 x 107 M-1) and [Q]50% is the concentration of the Schiff base that causes a 50% reduction in fluorescence intensity.[8]

cluster_2 Logic of Binding Mode Determination A Experimental Observation B UV-Vis: Strong Hypochromism A->B F UV-Vis: Minor Spectral Shifts A->F C Viscometry: Significant Increase B->C D CD Spec: Perturbation of B-form bands C->D E Conclusion: Intercalative Binding D->E G Viscometry: No Significant Change F->G H CD Spec: Induced CD in ligand region G->H I Conclusion: Groove Binding H->I

Caption: Decision tree for elucidating the DNA binding mode from experimental data.

Conclusion

The interaction of pyridine-based Schiff bases with DNA is a multifaceted process, and its thorough characterization requires a multi-technique approach. While UV-Vis and fluorescence spectroscopy provide essential quantitative data on binding affinities, techniques like circular dichroism and viscometry are indispensable for elucidating the binding mode. As demonstrated, the binding constants for these compounds can span several orders of magnitude, influenced by aromatic surface area, charge, and metal coordination. By employing the validated protocols and analytical logic outlined in this guide, researchers can confidently and accurately compare the DNA-binding properties of novel pyridine-based Schiff bases, paving the way for the rational design of next-generation DNA-targeted therapeutics.

References

  • Görmen, M., et al. (2021). Synthesis, DNA Binding Properties, Molecular Docking and ADME Studies of Schiff Base Compound Containing Pyridine‐Propargyl Group. ResearchGate. [Link]

  • Perdisatt, M., et al. (2014). Synthesis, Crystal Structures, and DNA Binding Properties of Zinc(II) Complexes with 3-Pyridine Aldoxime. Bioinorganic Chemistry and Applications. [Link]

  • Mahmood, K., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. RSC Advances. [Link]

  • Gull, P., et al. (2023). Pyridine‐derived Schiff base copper (II), zinc (II), and cadmium (II) complexes: Synthesis, structural properties, biological evaluation, and docking studies. Applied Organometallic Chemistry. [Link]

  • Lopper, M. (2013). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education. [Link]

  • Mohamed, S. S., et al. (2025). DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. American Journal of Case Reports and Reviews. [Link]

  • Parveen, M., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

  • Ranjan, N., et al. (2025). Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex. Preprints.org. [Link]

  • Kiakos, K., et al. (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. International Journal of Molecular Sciences. [Link]

  • Haque, M., et al. (2013). Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. PubMed. [Link]

  • Majumder, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]

  • Pramana Research Journal. (2019). Evaluation of DNA interactions of metal complexes of thenil based Schiff bases: Synthesis, characterization and validation. Pramana Research Journal. [Link]

  • Singh, K., et al. (2017). Synthesis, spectroscopic characterization and DNA binding studies of Cu(II) complex of Schiff base containing benzothiazole moiety. Taylor & Francis Online. [Link]

  • Bathaie, S. Z., et al. (2007). Microcalorimetry and binding studies of DNA upon interaction with [pyridine diamine] 2[Co(phenanthroline dicarboxylate) 2]. ResearchGate. [Link]

  • Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. [Link]

  • Páez-Hernández, D., et al. (2023). Experimental and Computational Studies on the Interaction of DNA with Hesperetin Schiff Base Cu II Complexes. MDPI. [Link]

  • ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. ResearchGate. [Link]

  • Farmacia Journal. (n.d.). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal. [Link]

  • Chen, Y., et al. (2013). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Molecules. [Link]

  • Paul, P., et al. (2023). New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. ACS Omega. [Link]

  • The Royal Society of Chemistry. (n.d.). Role of DNA in Condensation and Combinative Self-Assembly. The Royal Society of Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Difluoro-pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. 2,5-Difluoro-pyridine-4-carbaldehyde, a halogenated aromatic aldehyde, presents unique handling challenges due to its reactive functional groups. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the critical role of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

The chemical structure of this compound dictates its hazard profile. It is a trifecta of a pyridine ring, an aldehyde group, and fluorine substituents, each contributing to its potential risks.

  • Pyridine Core: Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation.[1][2] Inhalation of pyridine fumes can lead to headaches, dizziness, and nausea.[1]

  • Aldehyde Group: Aldehydes as a class are reactive compounds.[3] They can be skin and respiratory sensitizers, and some have been reported to exhibit toxicity.[3] The high reactivity of the aldehyde functional group with biological molecules can disrupt normal cellular activities.[3]

  • Fluorine Substituents: The presence of fluorine atoms can significantly alter the biological activity and toxicity of a molecule.[4] Metabolism of fluorinated compounds can sometimes produce toxic byproducts, such as fluoride ions.[5] Furthermore, thermal decomposition or combustion can release highly corrosive and toxic hydrogen fluoride gas.[6]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity.

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Material/Standard Rationale
Respiratory Half-mask or Full-face Air-Purifying RespiratorNIOSH-approved with organic vapor cartridgesTo prevent inhalation of volatile vapors or aerosols, which can cause respiratory irritation and systemic toxicity.[6][7]
Eye & Face Chemical Splash Goggles & Face ShieldANSI Z87.1 compliantGoggles provide a seal around the eyes to protect against splashes.[1] A face shield offers an additional layer of protection for the entire face from splashes and projectiles.
Hand Protection Double Gloving: Inner and Outer GlovesInner: Nitrile; Outer: Butyl rubber or NeopreneNitrile gloves offer good dexterity and splash protection for initial handling.[2] Butyl rubber or neoprene provides superior resistance to aromatic and halogenated compounds for prolonged handling or in case of spills.[8] Always check the manufacturer's glove compatibility chart.[8]
Body Protection Chemical-Resistant Lab Coat & ApronFlame-resistant (FR) and chemically inert materialProtects skin from accidental contact and splashes. An apron provides an additional barrier when handling larger quantities.[7]
Foot Protection Closed-toe, Chemical-Resistant ShoesSturdy leather or synthetic equivalentTo protect feet from spills and falling objects.

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, repeatable protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE: The Order of Operations
  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the chemical-resistant lab coat, ensuring it is fully buttoned.

  • Respirator: Perform a seal check to ensure the respirator is fitted correctly.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of butyl rubber or neoprene gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Safe Handling within a Certified Fume Hood

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[8][9] This provides the primary engineering control to minimize inhalation exposure.

Doffing PPE: A Contamination-Free Process

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off from the cuff, turning them inside out.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat: Unbutton the lab coat and roll it down from the shoulders, turning it inside out to contain any contamination.

  • Inner Gloves: Remove the inner gloves using the same cuff-peeling technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: Plan for the Unexpected

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.[6]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

Spill: Evacuate the area. Absorb the spill with an inert, non-combustible material like sand or vermiculite.[6] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Responsible Stewardship

All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • PPE Disposal: All disposable PPE (gloves, etc.) should be placed in a designated, sealed hazardous waste container immediately after doffing.

  • Chemical Disposal: Dispose of unused this compound and any solutions containing it according to your institution's and local environmental regulations.[11] Do not dispose of it down the drain.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_execution Execution cluster_conclusion Conclusion A Risk Assessment & Procedure Review B Assemble All Required PPE A->B Proceed if safe C Don PPE (Correct Sequence) B->C D Chemical Handling (Inside Fume Hood) C->D E Decontaminate Work Area D->E After experiment F Doff PPE (Correct Sequence) E->F G Dispose of Waste (Hazardous) F->G H Final Hand Hygiene F->H

Caption: Workflow for Safe Handling of this compound.

References

  • National Center for Biotechnology Information. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • ACS Publications. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

  • ResearchGate. (2021, March 25). Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble Platinum. Retrieved from [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • Chemical Hazards Emergency Medical Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • BS Publications. (n.d.). CHAPTER 1 AROMATIC WATERS. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.